Tankyrase-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24N6O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[(2S)-3-[3-(2,4-dioxoquinazolin-1-yl)propanoylamino]-1-(methylamino)-1-oxopropan-2-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C25H24N6O5/c1-26-24(35)19(29-22(33)16-12-15-6-2-4-8-18(15)27-13-16)14-28-21(32)10-11-31-20-9-5-3-7-17(20)23(34)30-25(31)36/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,35)(H,28,32)(H,29,33)(H,30,34,36)/t19-/m0/s1 |
InChI Key |
NOPWOPNQENKHSR-IBGZPJMESA-N |
Isomeric SMILES |
CNC(=O)[C@H](CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |
Canonical SMILES |
CNC(=O)C(CNC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O)NC(=O)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Tankyrase-IN-4: A Technical Guide to IC50 Values and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor Tankyrase-IN-4, focusing on its inhibitory potency against Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This document summarizes the quantitative inhibitory data, details the experimental methodologies for determining inhibitor potency, and illustrates the key signaling pathway modulated by Tankyrase enzymes.
Inhibitory Potency of this compound
This compound is a potent, orally active inhibitor of both Tankyrase isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its strong affinity for these enzymes.
| Compound | Target | IC50 (nM) |
| This compound | TNKS1 | 0.1 |
| This compound | TNKS2 | 7.6 |
Experimental Protocols for IC50 Determination
The determination of IC50 values for Tankyrase inhibitors such as this compound typically involves biochemical assays that measure the enzymatic activity of TNKS1 and TNKS2 in the presence of the inhibitor. Two common methods are the biochemical PARP assay and the AlphaScreen assay.
Biochemical Poly(ADP-ribose) Polymerase (PARP) Assay
This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase enzymes. The general workflow is as follows:
-
Reagent Preparation :
-
Recombinant human TNKS1 or TNKS2 enzyme.
-
Histone H4, a substrate for PARsylation.
-
Nicotinamide adenine dinucleotide (NAD+), the substrate for the PARP reaction.
-
This compound, serially diluted to various concentrations.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% Triton X-100, and 1 mM DTT).
-
Anti-poly(ADP-ribose) (PAR) antibody.
-
Secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).
-
Detection reagent (e.g., chemiluminescent substrate).
-
-
Assay Procedure :
-
The recombinant Tankyrase enzyme is incubated with the substrate (Histone H4) and varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of PARsylated histone is quantified. This is often done using a dot blot or ELISA-based method where the reaction mixture is transferred to a nitrocellulose membrane, which is then probed with an anti-PAR antibody.
-
-
Data Analysis :
-
The signal intensity, corresponding to the amount of PARsylation, is measured for each inhibitor concentration.
-
The data are normalized to a positive control (no inhibitor) and a negative control (no enzyme).
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen technology is a bead-based assay that is highly sensitive and suitable for high-throughput screening.
-
Principle : The assay relies on the interaction of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm.
-
Assay Setup for Tankyrase Inhibition :
-
Donor Beads : Coated with streptavidin, which binds to a biotinylated peptide substrate of Tankyrase.
-
Acceptor Beads : Coated with a protein that specifically recognizes the PARsylated substrate (e.g., an anti-PAR antibody).
-
In the absence of an inhibitor, Tankyrase PARsylates the biotinylated substrate. This PARsylated substrate then binds to the acceptor beads, bringing the donor and acceptor beads into close proximity and generating a signal.
-
In the presence of this compound, the enzymatic activity is inhibited, leading to less PARsylated substrate. Consequently, the beads are not brought together, and the AlphaScreen signal is reduced.
-
-
Experimental Workflow :
-
Tankyrase enzyme, biotinylated substrate, and various concentrations of this compound are incubated together.
-
NAD+ is added to start the reaction.
-
After incubation, the anti-PAR acceptor beads and streptavidin donor beads are added.
-
The plate is incubated in the dark to allow for bead binding.
-
The signal is read on an AlphaScreen-compatible plate reader.
-
-
Data Analysis :
-
The decrease in signal intensity is proportional to the inhibition of Tankyrase activity.
-
IC50 values are determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Mechanism of Action
Tankyrase 1 and 2 are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1] This pathway plays a crucial role in embryonic development, tissue homeostasis, and its dysregulation is implicated in various cancers.
The primary mechanism by which Tankyrases promote Wnt signaling is through the PARsylation-dependent degradation of Axin.[1] Axin is a scaffold protein that is a central component of the β-catenin destruction complex. This complex, which also includes APC, GSK3, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.
In the absence of a Wnt signal, the destruction complex is active, keeping cytoplasmic β-catenin levels low. When Tankyrase is active, it PARsylates Axin. This modification acts as a signal for the E3 ubiquitin ligase RNF146 to bind and ubiquitinate Axin, leading to its degradation by the proteasome. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.
This compound inhibits the catalytic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, leading to its stabilization and the subsequent enhancement of the β-catenin destruction complex's activity. As a result, β-catenin is degraded, and the downstream Wnt signaling is suppressed.
References
The Role of Tankyrase-IN-4 in the Wnt/β-catenin Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Tankyrase-IN-4, a potent and selective inhibitor of Tankyrase enzymes, in the modulation of the Wnt/β-catenin signaling pathway. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: The Wnt/β-catenin Pathway and the Role of Tankyrase
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration.[1] Its dysregulation is implicated in a variety of diseases, most notably cancer.[2] Central to this pathway is the "β-catenin destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1).[3] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4]
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in regulating the stability of the β-catenin destruction complex.[5] Tankyrases catalyze the poly(ADP-ribosyl)ation (PARsylation) of Axin, marking it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[1][5] This degradation of Axin, a scaffold protein, leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[6]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the catalytic activity of both Tankyrase 1 and Tankyrase 2. By inhibiting these enzymes, this compound prevents the PARsylation of Axin.[7] This leads to the stabilization and accumulation of Axin, which in turn enhances the assembly and activity of the β-catenin destruction complex.[8] The functional destruction complex then efficiently phosphorylates β-catenin, leading to its degradation and a subsequent reduction in the transcription of Wnt target genes.[9] This mechanism makes this compound a valuable tool for studying the Wnt/β-catenin pathway and a potential therapeutic agent for cancers driven by aberrant Wnt signaling.
Quantitative Data: Inhibitory Potency of Tankyrase Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other commonly used Tankyrase inhibitors against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well as their effect on Wnt/β-catenin signaling in cellular assays.
| Inhibitor | Target | IC50 (nM) | Cellular Wnt Reporter Assay IC50 (nM) | Reference |
| This compound | TNKS1 | 0.8 | Not Reported | [10] |
| XAV939 | TNKS1 | 11 | ~40 | [11] |
| WIKI4 | TNKS1 | 26 | Not Reported | [11] |
| WXL-8 | TNKS1 | 9.1 | Not Reported | [9] |
| RK-287107 | TNKS1 | 14.3 | Not Reported | [6] |
| OM-153 | TNKS1 | 13 | 0.63 | [12] |
| G007-LK | TNKS2 | 25 | Not Reported | [11] |
| RK-287107 | TNKS2 | 10.6 | Not Reported | [6] |
| OM-153 | TNKS2 | 2.0 | 0.63 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on the Wnt/β-catenin pathway.
Cell Culture and Treatment
-
Cell Lines: HEK293T cells (for Wnt reporter assays), SW480, or COLO 320DM (APC-mutant colorectal cancer cell lines with active Wnt signaling) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment with this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are treated with the desired concentration of the inhibitor or an equivalent amount of DMSO as a vehicle control for the indicated time points.
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the transcriptional activity of β-catenin/TCF/LEF.
-
Materials:
-
TOP-flash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) or SuperTOPflash plasmid.[13]
-
FOP-flash (containing mutated TCF/LEF binding sites) as a negative control.[13]
-
A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.
-
Lipofectamine 2000 or a similar transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well.[14]
-
The next day, co-transfect cells with TOP-flash or FOP-flash plasmid and the Renilla luciferase plasmid using a transfection reagent according to the manufacturer's protocol.[14]
-
24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations or DMSO.
-
After 24-48 hours of treatment, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.
-
Materials:
-
Primary antibodies: anti-Axin1, anti-active-β-catenin (non-phosphorylated), anti-total-β-catenin, anti-GAPDH, or anti-β-actin (as a loading control).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
-
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in protein lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Axin1 at 1:1000 dilution) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of Wnt target genes.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).[16]
-
Real-time PCR system.
-
-
Protocol:
-
Treat cells with this compound or DMSO.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for the target genes and a housekeeping gene. A typical cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[17]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Visualizations
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. anygenes.com [anygenes.com]
- 4. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 14. Wnt Reporter Activity Assay [bio-protocol.org]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Tankyrase-IN-4 on Axin Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of Tankyrase-IN-4, a potent inhibitor of Tankyrase enzymes, with a specific focus on its role in Axin stabilization and the consequent impact on the Wnt/β-catenin signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and workflows.
Introduction: Tankyrase Inhibition as a Therapeutic Strategy
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. A key regulatory hub in this pathway is the β-catenin destruction complex, which includes the scaffold protein Axin. The stability of Axin is, in turn, controlled by the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).
Tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation through a process called PARsylation. By inhibiting the catalytic activity of Tankyrases, small molecule inhibitors can prevent Axin degradation, leading to its stabilization and accumulation. This enhances the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby downregulating Wnt signaling. This compound is a potent and selective inhibitor of both TNKS1 and TNKS2, making it a valuable tool for studying Wnt signaling and a potential therapeutic agent.
Quantitative Data on this compound and its Effects
The efficacy of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against the target enzymes. Due to the limited availability of public data on the specific fold-change in Axin stabilization induced by this compound, we present data for the well-characterized Tankyrase inhibitor G007-LK as a representative example of the expected effect.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TNKS1 | 0.8 |
| TNKS2 | 7.6 |
Table 2: Representative Data on Axin Stabilization by a Tankyrase Inhibitor (G007-LK) in SW480 Colorectal Cancer Cells
| Protein | Fold Stabilization (vs. control) |
| AXIN1 | ~2-fold |
| AXIN2 | 6- to 10-fold |
| [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound promotes Axin stabilization.
Caption: Wnt/β-catenin signaling and this compound mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on Axin stabilization and Wnt signaling.
Western Blotting for Axin Protein Levels
This protocol is for the detection and quantification of Axin protein levels in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin1, Axin2, and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the Axin levels to the loading control.
Co-Immunoprecipitation of Tankyrase and Axin
This protocol is to determine the interaction between Tankyrase and Axin and how it is affected by this compound.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Primary antibodies: anti-Tankyrase, anti-Axin, and control IgG.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer.
Procedure:
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Tankyrase antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Axin antibody to detect the co-immunoprecipitated Axin.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TOPFlash and FOPFlash reporter plasmids (containing TCF/LEF binding sites driving luciferase expression).
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
-
Treatment: After transfection, treat the cells with this compound, a Wnt ligand (e.g., Wnt3a), or a combination thereof.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Measurement: Measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the TOP/FOPFlash luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Experimental Workflow
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on Axin stabilization and Wnt signaling.
Caption: Experimental workflow for assessing this compound effects.
Conclusion
This compound is a potent inhibitor of Tankyrase enzymes that effectively stabilizes Axin, a key negative regulator of the Wnt/β-catenin signaling pathway. This technical guide has provided an overview of its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological and experimental workflows. This information serves as a valuable resource for researchers in the fields of cancer biology and drug discovery who are investigating the therapeutic potential of targeting the Wnt pathway through Tankyrase inhibition. Further research is warranted to quantify the precise dose-dependent effects of this compound on Axin stabilization in various cellular contexts.
References
The Cellular Landscape of Tankyrase Inhibition by Tankyrase-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the Poly(ADP-ribose) polymerase (PARP) enzyme family, distinguished by a unique domain architecture that facilitates their involvement in a multitude of critical cellular processes.[1] These enzymes catalyze the post-translational modification of substrate proteins by attaching poly(ADP-ribose) (PAR) chains, a process known as PARsylation.[1][2] This modification primarily serves as a signal for ubiquitination and subsequent degradation by the 26S proteasome, thereby controlling the stability and function of key regulatory proteins.[1][3]
Given their central role in pathways frequently dysregulated in cancer, such as Wnt/β-catenin signaling and telomere maintenance, Tankyrases have emerged as compelling therapeutic targets.[2][4] Small molecule inhibitors that compete with the co-substrate NAD+ have been developed to abrogate their catalytic activity.[1] This guide focuses on the cellular functions affected by Tankyrase-IN-4 (also known as compound 49), a potent, selective, and orally bioavailable Tankyrase inhibitor.[5][6] We will explore its mechanism of action, impact on signaling pathways, and provide quantitative data and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor, binding to the catalytic ADP-ribosyltransferase (ARTD) domain of both TNKS1 and TNKS2.[4][6] This action prevents the transfer of ADP-ribose from NAD+ to target proteins. The primary consequence of this inhibition is the prevention of PARsylation-dependent degradation of Tankyrase substrates.[1][2]
A crucial component of this degradation machinery is the E3 ubiquitin ligase RNF146, which contains a PAR-binding domain. RNF146 specifically recognizes PARylated proteins, including auto-PARsylated Tankyrase and its substrates, and mediates their ubiquitination, marking them for proteasomal degradation.[1][3] By blocking the initial PARsylation step, this compound effectively shields target proteins from this degradation cascade, leading to their stabilization and accumulation.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of novel dual binders as potent, selective, and orally bioavailable tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of Tankyrase Inhibition on Telomere Length: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Tankyrase and its Role in Telomere Maintenance
Telomeres, the protective caps at the ends of chromosomes, are essential for maintaining genomic stability. In most somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence. Cancer cells, however, often achieve immortality by maintaining telomere length, primarily through the activation of telomerase.
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are key enzymes that regulate telomere length.[1] They act as positive regulators of telomere elongation by modifying Telomeric Repeat Binding Factor 1 (TRF1), a component of the shelterin complex that protects telomeres.[2] TRF1 normally inhibits telomerase access to the telomere.[3] Tankyrase catalyzes the poly(ADP-ribosyl)ation (PARsylation) of TRF1, leading to its dissociation from telomeres and subsequent degradation.[4] This removal of TRF1 allows telomerase to access the telomere and extend it.[2]
Inhibition of Tankyrase activity, therefore, prevents the removal of TRF1 from telomeres, leading to increased TRF1 binding and subsequent inhibition of telomerase-mediated telomere elongation. This results in progressive telomere shortening and can induce apoptosis in cancer cells.[5][6] Notably, the impact of Tankyrase inhibitors on telomere length is independent of their effects on the Wnt/β-catenin signaling pathway.[7]
Quantitative Data: The Effect of Tankyrase Inhibition on Telomere Length
While specific quantitative data for Tankyrase-IN-4's effect on telomere length is limited in public literature, studies on the potent Tankyrase inhibitor XAV939 provide valuable insights into the expected impact.
Table 1: Effect of XAV939 on Relative Telomere Length in SH-SY5Y Neuroblastoma Cells [5]
| Treatment Group | Relative Telomere Length (Mean ± SD) |
| Control | 1.00 (baseline) |
| XAV939 | 0.60 ± 0.05 |
| RNAi-TNKS1 | 0.46 ± 0.08 |
Data is presented as a ratio relative to the control group. The study also demonstrated that XAV939 treatment did not significantly affect telomerase activity, indicating the telomere shortening is primarily due to the inhibition of telomerase access to the telomeres.[5]
Signaling Pathway and Mechanism of Action
The core mechanism by which Tankyrase inhibitors impact telomere length is through the modulation of the TRF1-telomere interaction.
Caption: Tankyrase signaling pathway in telomere length regulation.
Experimental Protocols
Accurate assessment of telomere length and Tankyrase activity is crucial for evaluating the efficacy of inhibitors like this compound. Below are detailed methodologies for key experiments.
Measurement of Telomere Length by Southern Blot (Terminal Restriction Fragment - TRF) Analysis
This is considered the gold standard for measuring average telomere length.[1]
Experimental Workflow
Caption: Workflow for Terminal Restriction Fragment (TRF) analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified duration (e.g., long-term exposure for several population doublings).
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a standard DNA extraction kit.
-
Restriction Enzyme Digestion: Digest 2-5 µg of genomic DNA overnight with a cocktail of restriction enzymes (e.g., HhaI, HinfI, MspI, HaeIII, RsaI, and AluI) that do not cut within the telomeric repeats.[7]
-
Agarose Gel Electrophoresis: Separate the digested DNA on a 0.7% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis at a low voltage for an extended period to resolve large DNA fragments.
-
Southern Blotting:
-
Depurinate the DNA in the gel with a mild acid wash (e.g., 0.25 M HCl).
-
Denature the DNA with an alkaline solution (e.g., 0.5 M NaOH, 1.5 M NaCl).
-
Neutralize the gel (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
Transfer the DNA from the gel to a positively charged nylon membrane via capillary action or a vacuum blotter.
-
UV crosslink the DNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding.
-
Hybridize the membrane overnight with a labeled (e.g., digoxigenin or radioactive isotope) telomere-specific oligonucleotide probe (e.g., (TTAGGG)n).
-
-
Detection:
-
Wash the membrane to remove unbound probe.
-
For chemiluminescent detection, incubate with an antibody-enzyme conjugate (e.g., anti-DIG-AP) followed by a chemiluminescent substrate.
-
Expose the membrane to X-ray film or a digital imager.
-
-
Data Analysis:
-
Capture the image of the resulting smear of telomeric DNA.
-
Use densitometry software to determine the mean TRF length by comparing the signal intensity distribution to a DNA ladder of known molecular weights.
-
Measurement of Telomerase Activity by TRAP-ELISA
The Telomeric Repeat Amplification Protocol (TRAP) coupled with an Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure telomerase activity.
Experimental Workflow
Caption: Workflow for TRAP-ELISA telomerase activity assay.
Detailed Protocol:
-
Cell Lysis and Protein Extraction: Prepare cell extracts from treated and control cells using a CHAPS lysis buffer to release cellular proteins, including telomerase.
-
Telomerase Reaction: Incubate the cell extract with a biotinylated synthetic oligonucleotide (TS primer) that acts as a substrate for telomerase. If telomerase is active, it will add telomeric repeats to the 3' end of the primer.
-
PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. The amplification products will be biotinylated and contain digoxigenin (DIG) incorporated during PCR.
-
ELISA Detection:
-
Transfer the PCR products to a streptavidin-coated microplate, where the biotinylated products will bind.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Wash away unbound antibody.
-
-
Colorimetric Reaction: Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.
-
Quantification: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the telomerase activity in the sample.
Conclusion
Tankyrase inhibitors represent a compelling class of therapeutic agents that can effectively induce telomere shortening in cancer cells. The mechanism of action, centered on the stabilization of TRF1 on telomeres, provides a clear rationale for their use in telomere-directed cancer therapy. The experimental protocols detailed in this guide offer robust methods for quantifying the impact of compounds like this compound on telomere length and telomerase activity. Further research into the specific quantitative effects of novel Tankyrase inhibitors will be crucial for their clinical development and application.
References
- 1. Techniques for assessing telomere length: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation and characterization of telomere length maintenance in tankyrase 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XAV939 promotes apoptosis in a neuroblastoma cell line via telomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tankyrase 1 in human gastric cancer cells enhances telomere shortening by telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of Tankyrase-IN-4
Introduction
Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme superfamily, which catalyze the post-translational modification of proteins through poly-ADP-ribosylation (PARsylation).[1][2] A critical function of Tankyrases is the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] They achieve this by PARsylating Axin, a key scaffold protein in the β-catenin destruction complex.[3][4] This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin, and the activation of Wnt target genes.[2][3][5] As aberrant Wnt signaling is a known driver in various cancers, particularly APC-mutant colorectal cancers, Tankyrase inhibitors have emerged as a promising therapeutic strategy.[1][3][6]
Tankyrase-IN-4, also referred to as compound 49, is a potent, selective, and orally bioavailable inhibitor of Tankyrase.[1][6][7] It acts as a dual binder, engaging both the nicotinamide and adenosine sub-pockets of the enzyme's catalytic domain.[7] This guide provides a comprehensive overview of the selectivity profile of this compound, supported by detailed experimental methodologies and pathway visualizations.
Data Presentation: Biochemical and Cellular Potency
The inhibitory activity of this compound has been quantified through both biochemical and cellular assays, demonstrating high potency for both Tankyrase isoforms.
Table 1: Biochemical Potency of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the catalytic activity of TNKS1 and TNKS2.
| Target Enzyme | IC50 (nM) |
| Tankyrase-1 (TNKS1) | 0.1 |
| Tankyrase-2 (TNKS2) | 7.6[7] |
Table 2: Cellular Activity of this compound
This table presents the potency of this compound in cell-based functional assays, which measure the downstream effects of Tankyrase inhibition within a cellular context.
| Cellular Assay | Cell Line | Parameter | Potency Value (nM) |
| β-catenin Degradation | SW480 | IC50 | 1.9[7] |
| Axin Protein Stabilization | SW480 | EC50 | 4[7] |
| STF Reporter Transcription | DLD-1 | IC50 | 0.3[7] |
Table 3: Selectivity Profile against PARP Family Members
This compound was developed for its high potency against TNKS1/2. While comprehensive quantitative data across the entire PARP family is not detailed in available literature, it has been noted to inhibit other PARP enzymes to some extent.[8]
| Target Enzyme | Inhibition / IC50 (nM) |
| Tankyrase-1 | 0.1 |
| Tankyrase-2 | 7.6 [7] |
| PARP1 | Inhibition noted, specific IC50 not reported in available sources.[8] |
| PARP2 | Inhibition noted, specific IC50 not reported in available sources.[8] |
| Other PARPs | Inhibition noted, specific IC50 not reported in available sources.[8] |
Signaling Pathway Context
This compound exerts its effect by intervening in the canonical Wnt/β-catenin signaling pathway. Inhibition of TNKS1/2 prevents the degradation of Axin, thereby stabilizing the destruction complex and promoting the degradation of β-catenin.
Caption: The role of Tankyrase in Wnt signaling and the mechanism of its inhibition.
Experimental Protocols
The following are representative methodologies for assessing the potency and selectivity of Tankyrase inhibitors like this compound.
Biochemical Auto-PARsylation Inhibition Assay
This in vitro assay quantifies the ability of an inhibitor to prevent the auto-poly-ADP-ribosylation of the Tankyrase enzyme.
Principle: Recombinant Tankyrase enzyme is incubated with a biotinylated NAD+ substrate. In the absence of an inhibitor, the enzyme auto-PARsylates, incorporating the biotinylated ADP-ribose units. The reaction is then transferred to a streptavidin-coated plate, and the captured, modified enzyme is detected using an anti-PAR antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP). The signal is inversely proportional to the inhibitor's potency.
Detailed Methodology:
-
Compound Preparation: Serially dilute this compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT) to create a range of concentrations (e.g., 10 µM to 0.1 pM).
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human TNKS2 enzyme and biotinylated-NAD+.
-
Reaction Incubation: Add the inhibitor dilutions to a 384-well plate. Initiate the enzymatic reaction by adding the enzyme/substrate mixture. Incubate for 60 minutes at room temperature.
-
Capture: Stop the reaction and transfer the mixture to a streptavidin-coated high-binding plate. Incubate for 60 minutes to allow the biotinylated, PARsylated enzyme to bind.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add an anti-poly(ADP-ribose) antibody conjugated to HRP. Incubate for 60 minutes.
-
Signal Generation: Wash the plate again, then add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical Tankyrase auto-PARsylation inhibition assay.
Cellular Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Principle: A cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1, which has a truncated APC gene) is engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter (a downstream target of β-catenin). Inhibition of Tankyrase stabilizes the destruction complex, reduces β-catenin levels, and thus decreases the luciferase signal.
Detailed Methodology:
-
Cell Culture: Culture DLD-1 cells stably expressing the TOPFlash TCF/LEF reporter construct in appropriate media.
-
Cell Seeding: Seed the cells into 96-well white, clear-bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a DMSO vehicle control.
-
Cell Lysis and Signal Detection: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Bright-Glo™ Luciferase Assay System).
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Normalization (Optional but Recommended): In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo®) to normalize for any anti-proliferative effects of the compound.
-
Analysis: Normalize the luciferase signal to the cell viability data. Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.
References
- 1. Development of novel dual binders as potent, selective, and orally bioavailable tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of Tankyrase Inhibitors in Colorectal Cancer Cell Lines
For Research Use Only.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of over 90% of colorectal cancers (CRCs).[1] Central to this pathway is the β-catenin destruction complex, which is negatively regulated by the poly(ADP-ribose) polymerase (PARP) enzymes, Tankyrase 1 and 2 (TNKS1/2). Tankyrases mediate the PARsylation and subsequent degradation of AXIN, a key scaffold protein in the destruction complex.[2][3] This leads to the stabilization and nuclear accumulation of β-catenin, driving the expression of oncogenic target genes.
Tankyrase inhibitors have emerged as a promising therapeutic strategy to counteract aberrant Wnt signaling in CRC. By inhibiting the catalytic activity of Tankyrases, these small molecules stabilize AXIN levels, thereby promoting the degradation of β-catenin and suppressing tumor cell growth.[2][4] This document provides detailed application notes and protocols for the use of Tankyrase inhibitors in colorectal cancer cell lines for researchers, scientists, and drug development professionals.
Disclaimer: While the topic specifies "Tankyrase-IN-4," publicly available data for this specific compound is limited. Therefore, this document utilizes data from other well-characterized and potent Tankyrase inhibitors, such as G007-LK, XAV939, and IWR-1, to provide representative experimental protocols and expected outcomes. Researchers should validate these protocols for their specific Tankyrase inhibitor of interest.
Data Presentation
Table 1: In Vitro Efficacy of Various Tankyrase Inhibitors
| Inhibitor | Target | IC50 (TNKS1) | IC50 (TNKS2) | Reference |
| G007-LK | TNKS1/2 | 46 nM | 25 nM | [5] |
| JW55 | TNKS1/2 | 1.9 µM | 830 nM | [6] |
| IWR-1-endo | TNKS1/2 | 131 nM | 56 nM | |
| RK-287107 | TNKS1/2 | 42.2 nM | 42.3 nM | [7] |
Table 2: Cellular Activity of Tankyrase Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Value | Reference |
| RK-287107 | COLO-320DM | MTT Assay | GI50 | 0.449 µM | [7] |
| G007-LK | COLO-320DM | MTT Assay | GI50 | 0.434 µM | [7] |
| JW55 | SW480 | Luciferase Reporter | IC50 | ~1-5 µM (effective range) | [6] |
| JW55 | HCT-15 | Luciferase Reporter | IC50 | ~0.01-5 µM (effective range) | [6] |
| IWR-1 | HCT116 | Proliferation Assay | Dose-dependent decrease | 5-50 µM | [8] |
| XAV939 | DLD-1 | Luciferase Reporter | IC50 | 0.13 µM | [9] |
| IWR-1 | DLD-1 | Luciferase Reporter | IC50 | 0.21 µM | [9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Culture of Colorectal Cancer Cell Lines
Materials:
-
Colorectal cancer cell lines (e.g., SW480, COLO-320DM, HCT-15, DLD-1, RKO)
-
Appropriate culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture CRC cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh medium and seed them into new culture vessels at the appropriate density.
Protocol 2: Treatment of CRC Cell Lines with a Tankyrase Inhibitor
Materials:
-
Tankyrase inhibitor stock solution (dissolved in DMSO)
-
Cultured CRC cells
-
Complete culture medium
Procedure:
-
Seed the CRC cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Tankyrase inhibitor in complete culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Replace the existing medium with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
CRC cells treated with Tankyrase inhibitor in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
After the inhibitor treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can be determined by plotting cell viability against the inhibitor concentration.
Protocol 4: Western Blot Analysis for Wnt Pathway Proteins
Materials:
-
CRC cells treated with Tankyrase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXIN1, anti-AXIN2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin). Tankyrase inhibition is expected to increase AXIN1 and AXIN2 levels and decrease total β-catenin, c-Myc, and Cyclin D1 levels.[7][10]
References
- 1. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Tankyrase Inhibitors in In Vivo Xenograft Models
Introduction
Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] They act by poly(ADP-ribosyl)ating (PARsylating) Axin, a scaffold protein in the β-catenin destruction complex.[3][4] This modification leads to the ubiquitination and proteasomal degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin.[2][5] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[6][7] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of several cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[8][9]
Mechanism of Action: Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway
The primary mechanism by which tankyrase inhibitors exert their anti-tumor effects is through the modulation of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[6][12] When Wnt ligands bind to their receptors, this destruction complex is inactivated. Tankyrases contribute to this process by promoting the degradation of Axin. By inhibiting tankyrase activity, small molecules stabilize Axin, thereby enhancing the degradation of β-catenin and switching off the downstream signaling cascade.[10][13]
Quantitative Data from In Vivo Xenograft Studies
The following table summarizes data from various published studies on tankyrase inhibitors in mouse xenograft models. This data can serve as a reference for designing new in vivo experiments.
| Tankyrase Inhibitor | Cancer Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| RK-287107 | COLO-320DM (colorectal) | Nude | 100 mg/kg, p.o., q.d. | Significant suppression | [9] |
| G007-LK | COLO-320DM (colorectal) | N/A | High doses (i.p.) | Tumor growth suppression | [5][9] |
| OM-153 | COLO-320DM (colorectal) | N/A | 0.33-10 mg/kg, p.o., b.i.d. | Significant reduction in tumor progression | [14] |
| XAV939 | HepG2 (hepatocellular) | N/A | 20 mg/kg, intra-tumor, every 3 days | Significant inhibition of tumor growth | [10][15] |
| WXL-8 | HepG2 (hepatocellular) | N/A | 20 mg/kg, intra-tumor, every 3 days | More effective than XAV939 | [10][15] |
| G-631 | SW403 (colorectal) | nu/nu | 6.25-50 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [16] |
| Unnamed | COLO-320DM (colorectal) | N/A | Low-dose + Irinotecan | Significant inhibition | [3] |
Experimental Protocols
Generalized Protocol for an In Vivo Xenograft Study with a Tankyrase Inhibitor
This protocol provides a general framework for conducting in vivo efficacy studies of tankyrase inhibitors using subcutaneous xenograft models.
1. Cell Culture and Implantation
-
Cell Lines: Select a cancer cell line with a known dependency on the Wnt/β-catenin signaling pathway (e.g., colorectal cancer lines with APC mutations like COLO-320DM or SW403).[9][16]
-
Cell Preparation: Culture cells to ~80% confluency. Trypsinize, wash with phosphate-buffered saline (PBS), and resuspend in an appropriate medium (e.g., HBSS or RPMI 1640) at the desired concentration (e.g., 5 x 10^7 cells/mL).[16]
-
Implantation: Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., nu/nu or SCID mice).[16][17] A 1:1 mixture of cell suspension and Matrigel can be used to improve tumor take rate and growth.[17]
2. Animal Husbandry and Monitoring
-
Animals: Use female athymic nu/nu or SCID mice, 6-8 weeks of age.
-
Housing: House animals in a pathogen-free environment with ad libitum access to food and water.
-
Monitoring: Monitor animal health and body weight regularly (e.g., twice weekly).
3. Dosing and Treatment
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 150-250 mm³).[16]
-
Randomization: Randomize mice into treatment and control groups with similar mean tumor volumes.
-
Drug Formulation: Formulate the tankyrase inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intratumoral injection). The choice of vehicle will depend on the physicochemical properties of the compound.
-
Dosing: Administer the inhibitor according to the predetermined dosing schedule (e.g., once daily (q.d.) or twice daily (b.i.d.)) for a specified duration (e.g., 21-42 days).[16][17] The control group should receive the vehicle only.
4. Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions with digital calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment duration. Euthanize animals and excise tumors for further analysis.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess target engagement. This can be done by measuring the levels of Axin (expected to increase) and β-catenin (expected to decrease) via Western blot or immunohistochemistry.[10][15]
Potential Challenges and Considerations
A significant challenge in the development of tankyrase inhibitors has been on-target intestinal toxicity.[14][16] The Wnt signaling pathway is crucial for the maintenance of intestinal stem cells and tissue homeostasis.[13] Therefore, high doses of tankyrase inhibitors required for tumor growth inhibition can lead to adverse effects in the gastrointestinal tract, such as weight loss and intestinal lesions.[9][18] This highlights the importance of identifying a therapeutic window where anti-tumor efficacy can be achieved without unacceptable toxicity. Combination therapies, such as using a low-dose tankyrase inhibitor with a standard chemotherapeutic agent like irinotecan, may offer a strategy to enhance efficacy while minimizing side effects.[3]
In vivo xenograft models are indispensable tools for evaluating the preclinical efficacy of tankyrase inhibitors. By targeting the Wnt/β-catenin signaling pathway, these compounds have demonstrated significant anti-tumor activity in various cancer models. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working in this area. Careful consideration of the therapeutic index and potential for intestinal toxicity is crucial for the successful clinical translation of this promising class of anti-cancer agents.
References
- 1. Tankyrase - Wikipedia [en.wikipedia.org]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for TOPflash Reporter Assay with Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a hallmark of various cancers, particularly colorectal and hepatocellular carcinomas, making it a prime target for therapeutic intervention.[3][4][5] A key regulatory component of this pathway is the β-catenin destruction complex, which includes Axin, APC, GSK3, and CK1.[3] The stability of this complex is critical, and the levels of Axin are, in turn, controlled by Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family.[1][3][6]
Tankyrases promote the PARsylation of Axin, tagging it for ubiquitination and subsequent proteasomal degradation.[7][8] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) target genes that drive cell proliferation.[9] Small molecule inhibitors of Tankyrase, such as Tankyrase-IN-4, prevent Axin degradation, thereby stabilizing the destruction complex and suppressing Wnt/β-catenin signaling.[1][7]
The TOPflash reporter assay is a robust and widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.[2][10] This document provides detailed protocols and application notes for utilizing the TOPflash assay to evaluate the efficacy of Tankyrase inhibitors like this compound.
Principle of the TOPflash Assay
The TOPflash assay utilizes a luciferase reporter plasmid. This plasmid contains multiple copies of the TCF/LEF transcription factor binding sites upstream of a minimal promoter (e.g., c-fos or thymidine kinase promoter) that drives the expression of the firefly luciferase gene.[9][11][12]
When the Wnt/β-catenin pathway is active, nuclear β-catenin complexes with TCF/LEF transcription factors, binds to these sites, and initiates the transcription of the luciferase reporter gene.[10] The resulting luciferase activity is directly proportional to the level of pathway activation.
A negative control plasmid, FOPflash, contains mutated TCF/LEF binding sites and should not be activated by β-catenin.[9][10] The ratio of TOPflash to FOPflash activity provides a precise measurement of Wnt-specific transcriptional activation.[11] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency.[11][13]
Signaling Pathway Diagram
Caption: Mechanism of Tankyrase inhibition in the Wnt/β-catenin pathway.
Experimental Workflow Diagram
Caption: Standard workflow for a TOPflash dual-luciferase reporter assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cell Line: HEK293T, Huh7, or other appropriate cell line with an active Wnt pathway or responsive to Wnt stimulation.[3][4]
-
Plasmids:
-
Reagents:
-
This compound or other Tankyrase inhibitor (e.g., XAV939, LZZ-02).
-
Wnt agonist (optional, e.g., recombinant Wnt3a, LiCl, or Wnt3a-conditioned media).[3]
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Cell culture media (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
-
Equipment:
-
24-well or 96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading dual-luciferase assays.
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Procedure
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Seed cells in a white, clear-bottom 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Co-transfection
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol.
-
DNA Mixture (per well of a 24-well plate):
-
Transfection Reagent Mixture:
-
Dilute 2 µL of Lipofectamine 2000 in serum-free media.[3]
-
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex drop-wise to the cells.
-
Incubate for 12-24 hours at 37°C, 5% CO₂.
Day 3: Inhibitor and/or Agonist Treatment
-
Prepare serial dilutions of this compound in complete media. A typical dose-response range might be from 1 nM to 10 µM.
-
(Optional) If the cell line has low basal Wnt activity, prepare media containing a Wnt agonist (e.g., 50 ng/mL rhWNT3A or 10 mM LiCl).[3][4]
-
Carefully aspirate the media from the cells and replace it with media containing the desired concentration of this compound, with or without the Wnt agonist. Include a DMSO vehicle control.
-
Incubate for an additional 16-24 hours.[3]
Day 4: Cell Lysis and Luciferase Measurement
-
Aspirate the media from the wells.
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Following the manufacturer's instructions, measure both Firefly (TOP/FOPflash) and Renilla luciferase activity sequentially in a luminometer.
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading. This corrects for variations in transfection efficiency and cell number.
-
Normalized Ratio = Firefly Luciferase Units / Renilla Luciferase Units
-
-
Calculate Fold Change: To determine the effect of the inhibitor, normalize the data to the vehicle-treated control.
-
Fold Change = Normalized Ratio (Treated) / Normalized Ratio (Vehicle Control)
-
-
Measure Wnt-Specific Activity: Calculate the ratio of normalized TOPflash activity to normalized FOPflash activity (T/F ratio) to determine the specific transcriptional activity of the Wnt pathway.[11]
-
IC₅₀ Determination: Plot the fold change or T/F ratio against the log concentration of this compound and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.
Quantitative Data Summary
The following table presents example data from published studies using various Tankyrase inhibitors in TOPflash assays. This can serve as a reference for expected results when testing this compound.
| Inhibitor | Cell Line | Wnt Stimulation | IC₅₀ Value | Data Type | Reference |
| LZZ-02 | HEK293 | LiCl-induced | 10 ± 1.2 µM | Luciferase Activity | [4][14] |
| XAV939 | Huh7 | rhWNT3A (50 ng/mL) | ~1 µM | Luciferase Activity | [3] |
| WXL-8 | Huh7 | rhWNT3A (50 ng/mL) | ~0.1 µM | Luciferase Activity | [3] |
| NVP-TNKS656 | Colorectal Cancer Sphere Cultures | Endogenous | Not specified | TCF/LEF Reporter Activity | [5][15] |
Expected Results
Treatment with an effective Tankyrase inhibitor like this compound is expected to cause a dose-dependent decrease in TOPflash luciferase activity in cells with either endogenously active or exogenously stimulated Wnt/β-catenin signaling.[3] This is due to the stabilization of Axin, which enhances β-catenin degradation and reduces its availability to act as a transcriptional co-activator.[1][6] The FOPflash control should show minimal luciferase activity that is unaffected by the inhibitor. The results will validate the on-target effect of the compound on the Wnt signaling pathway.
References
- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. jcancer.org [jcancer.org]
- 12. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]
- 14. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Axin Stabilization via Tankyrase Inhibition
Topic: Western Blot Protocol for Axin Stabilization with Tankyrase-IN-4 Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation is frequently implicated in various cancers, particularly colorectal cancer.[1] Axin is a central scaffolding protein in the β-catenin destruction complex, which facilitates the degradation of β-catenin, thereby keeping the pathway inactive in the absence of a Wnt signal. The stability of Axin itself is a key control point in this pathway. Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, target Axin for proteasomal degradation by attaching poly(ADP-ribose) (PAR) chains to it, a process known as PARsylation.[1][2] This PARsylation event allows the E3 ubiquitin ligase RNF146 to recognize and ubiquitinate Axin, marking it for destruction.[1]
Inhibition of Tankyrase activity prevents Axin PARsylation, leading to Axin stabilization.[3] This enhances the assembly and activity of the β-catenin destruction complex, promoting β-catenin degradation and effectively antagonizing Wnt signaling.[3][4] Consequently, small molecule inhibitors of Tankyrase are valuable tools for studying Wnt pathway dynamics and represent a promising therapeutic strategy for Wnt-driven cancers.[2][5]
This compound is a highly potent inhibitor of Tankyrase 1 (TNKS1) with an IC50 value of 0.8 nM.[6][7] These application notes provide a detailed protocol for utilizing this compound to induce Axin stabilization in cultured cells and to detect this stabilization using Western blot analysis.
Signaling Pathway Overview
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for Tankyrase inhibitors like this compound. In the "Wnt OFF" state, Tankyrase PARsylates Axin, leading to its ubiquitination and degradation. This compound blocks this process, causing Axin to accumulate, which enhances β-catenin degradation.
Caption: Wnt signaling pathway and the effect of Tankyrase inhibition.
Quantitative Data Summary
While specific quantitative data for Axin stabilization by this compound is not yet widely published, its high potency suggests a strong effect on Axin levels. The table below compares this compound with other commonly used Tankyrase inhibitors. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line.
| Inhibitor | Target(s) | IC₅₀ | Typical Cell-Based Concentration | Reference(s) |
| This compound | TNKS1 | 0.8 nM | 10 nM - 1 µM (suggested starting range) | [6] |
| XAV939 | TNKS1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | 1 - 10 µM | [4][8][9] |
| G007-LK | TNKS1/2 | 27 nM (TNKS1), 13 nM (TNKS2) | 0.5 - 5 µM | [8][10] |
Experimental Protocol: Western Blot for Axin Stabilization
This protocol outlines the steps to treat cells with this compound, prepare cell lysates, and perform a Western blot to detect changes in Axin1 and/or Axin2 protein levels.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Axin stabilization.
Materials and Reagents
-
Cell Line: A suitable cell line with active Wnt signaling (e.g., SW480, DLD1, HEK293T).[8][9][11]
-
This compound (or other Tankyrase inhibitor)
-
Vehicle Control: DMSO
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-Axin1
-
Rabbit anti-Axin2
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
Day 1: Cell Treatment and Protein Extraction
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with an equivalent amount of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for a predetermined time (a 24-hour incubation is a common starting point).[8]
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Day 2: Western Blotting
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a protein molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to the transfer system manufacturer's protocol.
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Axin1 or anti-Axin2) in blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the ECL substrate by mixing the components as instructed.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film. Multiple exposure times may be necessary to achieve an optimal signal.
-
-
Stripping and Re-probing (Optional): To detect the loading control, the membrane can be stripped and re-probed with an antibody against β-actin or GAPDH. Follow the same steps from blocking onwards.
Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for Axin1/2 and the corresponding loading control in each lane.
-
Normalize the Axin band intensity to the loading control band intensity for each sample.
-
Calculate the fold change in normalized Axin expression in the inhibitor-treated samples relative to the vehicle-treated control. An increase in the Axin band intensity indicates successful stabilization of the protein.[8][10]
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for In Vitro Kinase Assay of Tankyrase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-4 is a potent inhibitor of Tankyrase 1 (TNKS1), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Tankyrases play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, telomere maintenance, and mitotic spindle formation.[1][2] Dysregulation of Tankyrase activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3][4] Tankyrase inhibitors function by stabilizing the Axin protein, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[3][5]
These application notes provide a comprehensive guide for the in vitro characterization of this compound, including a detailed protocol for a PARP assay to determine its inhibitory activity and a cell-based reporter assay to confirm its effect on the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This table is designed for easy comparison and can be expanded by the user to include experimentally determined values for selectivity and kinetic parameters.
| Parameter | Value | Reference |
| IC | 0.8 nM | [6] |
| IC | Data not available | - |
| IC | Data not available | - |
| IC | Data not available | - |
| Effect on NAD+ K | Data not available | - |
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Wnt/β-catenin signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro PARP Assay
Caption: Workflow for the in vitro colorimetric PARP assay to measure Tankyrase activity.
Experimental Workflow for TOPflash Reporter Assay
Caption: Workflow for the TOPflash/FOPflash reporter assay to assess Wnt signaling.
Experimental Protocols
In Vitro Tankyrase (PARP) Inhibition Assay
This protocol is adapted from commercially available colorimetric Tankyrase assay kits and is designed to measure the poly(ADP-ribosyl)ation of histone proteins.
Materials:
-
Recombinant human Tankyrase 1 (TNKS1) or Tankyrase 2 (TNKS2) enzyme
-
This compound
-
Histone mixture
-
Biotinylated NAD+
-
96-well transparent microplate
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl
2, 0.1% BSA) -
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Streptavidin-HRP
-
Colorimetric HRP Substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H
2SO4) -
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Coating:
-
Dilute the histone mixture to 2 µg/mL in PBS.
-
Add 50 µL of the diluted histone mixture to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature (RT).
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Enzyme Reaction:
-
Prepare a 2X enzyme solution by diluting the Tankyrase enzyme to the desired concentration (e.g., 20 nM) in PARP Assay Buffer.
-
Prepare a 4X solution of this compound at various concentrations in PARP Assay Buffer containing 4% DMSO.
-
Prepare a 4X solution of biotinylated NAD+ (e.g., 200 µM) in PARP Assay Buffer.
-
To each well, add 12.5 µL of the 4X inhibitor solution (or PARP Assay Buffer with 4% DMSO for the no-inhibitor control).
-
Add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells (add 25 µL of PARP Assay Buffer instead).
-
Initiate the reaction by adding 12.5 µL of the 4X biotinylated NAD+ solution to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 50 µL of the diluted Streptavidin-HRP to each well.
-
Incubate at RT for 30 minutes.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of the Colorimetric HRP Substrate to each well.
-
Incubate at RT for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
-
Wnt/β-catenin Signaling Reporter (TOPflash) Assay
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash luciferase reporter plasmids (FOPflash serves as a negative control with mutated TCF/LEF binding sites)[3]
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO
2incubator.
-
-
Transfection:
-
For each well, prepare a transfection mix containing TOPflash or FOPflash plasmid (e.g., 100 ng) and the Renilla luciferase plasmid (e.g., 10 ng) with a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Inhibitor Treatment and Wnt Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium from the cells and add 100 µL of medium containing the desired concentration of this compound.
-
To stimulate the Wnt pathway, add Wnt3a conditioned media or recombinant Wnt3a to the appropriate wells. For unstimulated controls, add control conditioned media.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells by adding passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the Firefly (TOPflash/FOPflash) and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activity.
-
Calculate the percent inhibition of Wnt signaling for each concentration of this compound relative to the Wnt3a-stimulated control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC
50value in a cellular context.[7]
-
References
- 1. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration Assays Using Tankyrase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tankyrase-IN-4 is a potent and selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), with IC50 values of 0.8 nM and 7.6 nM, respectively.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[3][4][5] By inhibiting tankyrase activity, this compound can modulate downstream signaling pathways implicated in cell proliferation and migration, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in common cell migration assays, namely the wound healing (scratch) assay and the transwell migration assay.
Mechanism of Action in Cell Migration
Tankyrase inhibitors have been shown to impair directional cell migration and invasion.[3] The underlying mechanism is believed to involve the disruption of microtubule dynamics and the establishment of cell polarity, which are essential for directed cell movement.[3] While the Wnt/β-catenin pathway is a primary target of tankyrase inhibitors, their effects on cell migration may also occur through Wnt-independent mechanisms.[3] this compound, by inhibiting TNKS1 and TNKS2, is expected to phenocopy the effects of other well-characterized tankyrase inhibitors, leading to a reduction in the migratory capacity of cancer cells.
Data Presentation: Efficacy of Tankyrase Inhibitors on Cell Migration
The following table summarizes representative quantitative data on the effect of tankyrase inhibitors on cancer cell migration from published studies. Note: Specific quantitative data for this compound in cell migration assays is not yet publicly available. The presented data for other tankyrase inhibitors can be used as a reference for designing experiments with this compound. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and assay.
| Cell Line | Assay Type | Tankyrase Inhibitor | Concentration | Observed Effect on Migration | Reference |
| A549 (Lung Cancer) | Transwell Invasion | XAV939 | 10 µM | Significant reduction in invasion | [3] |
| H1703 (Lung Cancer) | Wound Healing | XAV939 | 10 µM | Delayed wound closure | [3] |
| DLD-1 (Colorectal Cancer) | Not Specified | G007-LK | <1 µM | Inhibition of Wnt signaling (surrogate for migration) | [6] |
| SW480 (Colorectal Cancer) | Not Specified | XAV939 | Not Specified | Axin stabilization (implying pathway inhibition) | [7] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of Tankyrase. In the "Wnt OFF" state, a destruction complex targets β-catenin for degradation. In the "Wnt ON" state, or in cases of pathway activation through mutations (e.g., in APC), β-catenin accumulates, translocates to the nucleus, and activates target genes. Tankyrase promotes the degradation of Axin, a key component of the destruction complex, thereby activating Wnt signaling. This compound inhibits this process, leading to Axin stabilization and subsequent β-catenin degradation.
Caption: Role of Tankyrase in Wnt/β-catenin signaling.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration in two dimensions.
Caption: Wound healing assay workflow.
-
Cell Seeding:
-
Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well. A cross-shaped scratch can also be made.
-
-
Washing and Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Aspirate the PBS and add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). Given the high potency of this compound, a starting concentration range of 1-100 nM is recommended for initial dose-response experiments.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated locations using a phase-contrast microscope (Time 0).
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same locations at regular time intervals (e.g., 4, 8, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area.
-
Plot the percentage of wound closure over time for each treatment condition to compare migration rates.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migratory response of cells towards a chemoattractant through a porous membrane.
Caption: Transwell migration assay workflow.
-
Preparation:
-
Rehydrate transwell inserts with permeable membranes (e.g., 8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of a 24-well plate.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium. A prior period of serum starvation (e.g., 12-24 hours) can enhance the migratory response.
-
Treat the cells with various concentrations of this compound or a vehicle control. A recommended starting range is 1-100 nM.
-
Seed the treated cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a duration that allows for measurable migration in the control group (typically 12-24 hours). The optimal time should be determined empirically for each cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., methanol or paraformaldehyde).
-
Stain the fixed cells with a suitable stain, such as crystal violet or DAPI.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Express the data as a percentage of the control group to determine the inhibitory effect of this compound on cell migration.
-
Concluding Remarks
This compound is a powerful research tool for investigating the role of tankyrases in cell migration and other cellular processes. The protocols provided herein offer a starting point for utilizing this inhibitor in wound healing and transwell migration assays. Due to the cell-type-specific nature of migratory behavior, it is crucial to optimize assay conditions, including cell seeding density, inhibitor concentration, and incubation times, for each experimental system. Careful execution of these assays will provide valuable insights into the anti-migratory potential of this compound and its underlying mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tankyrase-IN-4 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tankyrase-IN-4. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 49) is a potent and orally active inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.
Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key scaffolding protein in the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent degradation by the proteasome. By inhibiting the enzymatic activity of tankyrases, this compound prevents the degradation of Axin. The stabilized Axin then promotes the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway. This pathway is often hyperactivated in certain cancers, such as colorectal cancer.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound
Q2: I am having trouble dissolving this compound. What are the recommended solvents and what can I do to improve solubility?
This compound is known to be soluble in dimethyl sulfoxide (DMSO). For other solvents, solubility may be limited.
Recommended Actions:
-
Use the recommended solvent: DMSO is the primary recommended solvent for preparing stock solutions of this compound.
-
Gentle warming: To aid dissolution, you can warm the solution to 37°C for a short period (e.g., 10-15 minutes).
-
Sonication: Brief sonication in an ultrasonic bath can also help to break up any precipitate and facilitate dissolution.
-
Fresh solvent: Ensure that the DMSO used is of high quality and has been stored properly to avoid moisture absorption, which can affect its solvating power.
Below is a general workflow for preparing a this compound stock solution.
Issue 2: Compound precipitation in aqueous media
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?
This is a common issue when diluting DMSO-soluble compounds into aqueous solutions. The key is to ensure the final concentration of DMSO is low and to dilute in a stepwise manner.
Recommended Actions:
-
Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Stepwise dilution: Instead of directly adding the concentrated DMSO stock to the final volume of aqueous media, perform one or more intermediate dilutions in media.
-
Pre-warm media: Ensure your cell culture media is at 37°C before adding the compound.
-
Vortex during dilution: When adding the compound to the media, vortex or pipette up and down immediately to ensure rapid and even distribution.
Issue 3: Concerns about the stability of this compound solutions
Q4: How should I store this compound, and how stable are the solutions?
Proper storage is critical to maintain the activity of this compound.
Storage Recommendations:
-
Solid form: Store the solid compound at -20°C.
-
Stock solutions: Prepare stock solutions in DMSO and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.
-
Working solutions: It is recommended to prepare fresh working dilutions from the stock solution on the day of the experiment.
Stability Information:
-
Freeze-thaw cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.
-
Long-term storage: When stored as recommended, DMSO stock solutions are generally stable for several months. One vendor suggests that stock solutions stored at -20°C should be used within one month, while those at -80°C can be used within six months.[2] Another source indicates stability for up to one month at -20°C.[3]
Below is a decision tree to guide troubleshooting of stability issues.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Reference |
| Solubility | DMSO | >10 mM | [2] |
| Solubility | DMSO | ≥22.45 mg/mL | [4] |
Experimental Protocols
Protocol: Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Incubator or water bath at 37°C (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a saturated solution: a. Add an excess amount of solid this compound to a known volume of the solvent in a microcentrifuge tube. b. Vortex the mixture vigorously for 1-2 minutes. c. If the solid does not dissolve, incubate the tube at 37°C for 15-30 minutes with intermittent vortexing. d. Allow the solution to equilibrate at room temperature for at least 2 hours to ensure that the solution is truly saturated and that any initially dissolved solid that is no longer soluble at room temperature has precipitated.
-
Separate the undissolved solid: a. Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Determine the concentration of the supernatant: a. Carefully collect the supernatant without disturbing the pellet. b. Prepare a series of dilutions of the supernatant. c. Measure the absorbance of the dilutions using a spectrophotometer at the λmax of this compound, or determine the concentration using a validated HPLC method. d. Calculate the concentration of the original supernatant based on the measurements of the diluted samples. This concentration represents the solubility of this compound in the tested solvent.
Signaling Pathway Diagram
The following diagram illustrates the role of Tankyrase in the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
References
Potential off-target effects of Tankyrase-IN-4
Disclaimer: The information provided in this technical support center is based on general knowledge of tankyrase inhibitors. As of the last update, "Tankyrase-IN-4" is not a publicly documented small molecule inhibitor. Therefore, the potential off-target effects and troubleshooting guidance outlined below are general considerations for this class of compounds and may not be specific to "this compound." Researchers are strongly advised to conduct their own comprehensive selectivity and off-target profiling for "this compound" before interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: Tankyrase inhibitors, by design, target Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[1][2] The primary and intended downstream effect of tankyrase inhibition is the stabilization of AXIN1 and AXIN2 proteins.[1][3][4] AXIN is a crucial component of the β-catenin destruction complex. By stabilizing AXIN, tankyrase inhibitors enhance the degradation of β-catenin, leading to the suppression of the canonical Wnt/β-catenin signaling pathway.[1][5]
Q2: What are the potential off-target effects of a tankyrase inhibitor like this compound?
A2: Potential off-target effects can be broadly categorized into two classes:
-
Cross-reactivity with other PARP family members: Tankyrase inhibitors, especially early-generation compounds, may exhibit inhibitory activity against other PARP enzymes due to structural similarities in the NAD+ binding pocket.[6] This can lead to unintended biological consequences related to the function of other PARPs in processes like DNA damage repair.
-
Interaction with unrelated proteins (e.g., kinases): Small molecule inhibitors can sometimes bind to proteins outside their intended target class. Without specific data for this compound, it is difficult to predict such off-targets. Kinase inhibitor profiling has revealed that even highly selective compounds can have unexpected off-target activities.[7]
Q3: Beyond Wnt/β-catenin, what other signaling pathways might be affected by this compound?
A3: Tankyrase enzymes are involved in regulating multiple cellular processes.[5][6][8] Therefore, even when acting "on-target" by inhibiting tankyrases, this compound could have effects on pathways other than Wnt/β-catenin, which might be considered "off-pathway" effects depending on the research context. These include:
-
YAP Signaling: Tankyrases have been shown to regulate the stability of angiomotins (AMOT), which are negative regulators of the YAP transcriptional coactivator.[1] Inhibition of tankyrase can lead to AMOT stabilization and subsequent inhibition of YAP activity.
-
PI3K/AKT Signaling: Some studies have indicated a link between tankyrase activity and the PI3K/AKT pathway. For instance, tankyrases can PARsylate the tumor suppressor PTEN, leading to its degradation.[5] Tankyrase inhibition can therefore stabilize PTEN and suppress AKT signaling.[5]
-
Telomere Maintenance: Tankyrases were initially identified through their interaction with TRF1, a key protein in telomere maintenance.[8] Inhibition of tankyrase can affect telomere length regulation.
-
Mitosis: Tankyrases play a role in mitotic spindle formation.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or apoptosis at effective concentrations. | Inhibition of other essential PARP enzymes involved in DNA repair, or off-target effects on critical survival kinases. | Perform a broad PARP selectivity panel and a kinome scan to identify potential off-target interactions. Lower the concentration of this compound and assess if the toxicity is dose-dependent and separable from the intended Wnt inhibition. |
| Phenotype does not correlate with Wnt pathway inhibition (e.g., changes in cell morphology or adhesion independent of β-catenin levels). | The observed phenotype might be due to effects on the YAP or other signaling pathways regulated by tankyrases. | Investigate the status of key proteins in alternative pathways, such as YAP/TAZ and AKT. For example, check the protein levels of AMOT and phosphorylated AKT. |
| Conflicting results with other tankyrase inhibitors (e.g., XAV939, G007-LK). | Different tankyrase inhibitors have distinct selectivity profiles. The unique off-target profile of this compound may be responsible for the discrepancy. | Directly compare the effects of this compound with other well-characterized tankyrase inhibitors in parallel experiments. Perform a head-to-head selectivity profiling. |
| Lack of expected phenotype despite confirmation of target engagement (e.g., AXIN stabilization). | Cellular context and potential compensatory signaling pathways can mask the effect of Wnt inhibition. Alternatively, off-target effects may counteract the intended biological outcome. | Characterize the broader signaling network in your specific cell model. Consider combinatorial treatments to block potential escape pathways.[2] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how the selectivity and potency of this compound could be summarized. Note: This is example data and does not represent actual experimental results for this compound.
Table 1: Selectivity Profile of this compound against PARP Family Members
| Target | IC50 (nM) |
| TNKS1 | 5 |
| TNKS2 | 8 |
| PARP1 | >10,000 |
| PARP2 | >10,000 |
| PARP3 | 8,500 |
| PARP6 | >10,000 |
Table 2: Kinase Selectivity Profile of this compound (Example Off-Targets)
| Kinase | % Inhibition @ 1 µM |
| TNKS1 (Control) | 98% |
| TNKS2 (Control) | 95% |
| Kinase A | 65% |
| Kinase B | 48% |
| Other 400+ kinases | <10% |
Experimental Protocols
Protocol 1: Assessing PARP Family Selectivity via In Vitro Enzyme Assays
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of PARP family enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP enzymes (TNKS1, TNKS2, PARP1, PARP2, etc.) are obtained. A suitable substrate, such as biotinylated NAD+, and an acceptor protein (e.g., histones for PARP1/2, or a generic substrate for others) are prepared.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO, followed by dilution in the assay buffer.
-
Assay Reaction: The enzymatic reaction is initiated by mixing the enzyme, substrate, acceptor protein, and the inhibitor at various concentrations in a microplate well. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: The extent of PARsylation is quantified. A common method is a chemiluminescence-based assay where the biotinylated PAR chains are detected using streptavidin-HRP.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Protocol 2: Profiling Off-Target Kinase Interactions using a Kinase Panel Screen
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: this compound is submitted to a commercial or in-house kinase screening service at a fixed concentration (e.g., 1 µM).
-
Kinase Assays: The inhibitor is tested against a large panel of purified, active kinases (e.g., the DiscoverX KINOMEscan™ or a similar platform). These assays typically measure the ability of the compound to displace a ligand from the kinase active site or directly measure enzymatic activity.
-
Data Reporting: The results are reported as the percentage of inhibition for each kinase at the tested concentration.
-
Hit Identification: Kinases that show significant inhibition (e.g., >50%) are identified as potential off-targets and warrant further investigation.
Visualizations
Caption: Potential on-target and off-target signaling effects of a tankyrase inhibitor.
Caption: Workflow for identifying potential off-target effects of a small molecule inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to Tankyrase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, Tankyrase-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] The primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway.[1] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key scaffolding protein in the β-catenin destruction complex.[2] This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound stabilizes Axin levels, leading to a more active destruction complex, which in turn promotes the degradation of β-catenin.[2][4] Reduced levels of nuclear β-catenin prevent the transcription of Wnt target genes, which are often involved in cancer cell proliferation and survival.
Q2: How does this compound affect the Hippo signaling pathway?
Tankyrase inhibitors, including compounds similar to this compound, have been shown to suppress the activity of Yes-associated protein (YAP), a key effector of the Hippo pathway.[5][6] This is mediated through the stabilization of angiomotin (AMOT) family proteins.[5][6][7] Tankyrases can PARsylate AMOT proteins, leading to their degradation. By inhibiting tankyrases, this compound can increase the levels of AMOT proteins, which then sequester YAP in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes.[8][9]
Q3: My cancer cell line is not responding to this compound. What are the potential mechanisms of resistance?
Resistance to tankyrase inhibitors can be intrinsic or acquired. Some key mechanisms include:
-
APC Mutation Status: In colorectal cancer, the type of mutation in the APC gene is a critical determinant of sensitivity. Cell lines with "short" truncating mutations in APC that lack all β-catenin-binding repeats are generally more sensitive to tankyrase inhibitors. In contrast, cells with "long" truncated APC that retain one or more β-catenin binding sites are often resistant.[8][10][11][[“]]
-
Activation of Alternative Signaling Pathways: Upregulation of the mTOR signaling pathway has been shown to confer resistance to tankyrase inhibitors in colorectal cancer cells.[13] In such cases, the cancer cells become less dependent on the Wnt/β-catenin pathway for their proliferation and survival.
-
Mutations in other Wnt Pathway Components: Although less common, mutations in other components of the Wnt pathway that lead to β-catenin stabilization downstream of the destruction complex (e.g., mutations in β-catenin itself) may render tankyrase inhibitors ineffective.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can increase the efflux of small molecule inhibitors from the cell, reducing their intracellular concentration and efficacy.[[“]][14]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that tankyrase inhibitors can synergize with other targeted therapies. For example, they can overcome resistance to PI3K/AKT inhibitors and EGFR inhibitors in certain cancer models.[3][15] There is also evidence that combining tankyrase inhibitors with MEK inhibitors can be effective in KRAS-mutant cancers.[16] Additionally, combining tankyrase and mTOR inhibitors may be a useful strategy for a subset of colorectal cancers.[13]
Troubleshooting Guides
Western Blotting: Assessing Pathway Modulation
Problem 1: No detectable increase in Axin1/Axin2 protein levels after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Time or Dose.
-
Solution: Perform a time-course (e.g., 2, 4, 6, 12, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for Axin stabilization in your cell line. Stabilization of Axin2 can be observed within a few hours of treatment, while Axin1 stabilization may take longer.[15][17]
-
-
Possible Cause 2: Low Basal Expression of Axin1/Axin2.
-
Solution: Check the basal expression levels of Axin1 and Axin2 in your untreated cells. Some cell lines may have very low or undetectable levels of one or both isoforms.[16] Consider using a positive control cell line known to express Axin, such as SW480.
-
-
Possible Cause 3: Inefficient Protein Extraction.
-
Solution: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation of your target proteins.[18] Sonication of the lysate can help to shear DNA and improve protein solubilization.
-
-
Possible Cause 4: Poor Antibody Quality.
-
Solution: Use a validated antibody for Axin1 and Axin2. Check the antibody datasheet for recommended applications and positive control lysates. It can be beneficial to test antibodies from different vendors.
-
Problem 2: Inconsistent or no change in β-catenin levels.
-
Possible Cause 1: Cell Line is Resistant.
-
Possible Cause 2: Nuclear vs. Cytoplasmic Fractionation.
-
Solution: A decrease in total β-catenin may not always be apparent. It is often more informative to assess the levels of active (non-phosphorylated) β-catenin or to perform cellular fractionation to specifically look at the nuclear pool of β-catenin, which is the transcriptionally active form.[15]
-
-
Possible Cause 3: Downstream Wnt Pathway Activation.
-
Solution: If there are mutations downstream of the destruction complex (e.g., in β-catenin itself), inhibiting tankyrases will not lead to its degradation. Sequence the relevant genes in your cell line if this information is not already available.
-
Cell Viability and Colony Formation Assays
Problem 3: High variability in cell viability/colony formation assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a single-cell suspension is achieved before seeding. Count cells accurately using a hemocytometer or automated cell counter and ensure even distribution of cells across the wells of your plate.[5]
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a plate can lead to increased drug concentration and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Drug Instability or Precipitation.
-
Solution: Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the final concentration.
-
Problem 4: No significant effect on cell proliferation despite evidence of pathway modulation.
-
Possible Cause 1: Cytostatic vs. Cytotoxic Effect.
-
Solution: Tankyrase inhibitors are often cytostatic rather than cytotoxic, meaning they inhibit cell proliferation rather than directly killing the cells.[15][19] A short-term viability assay (e.g., 24-48 hours) may not show a significant effect. A longer-term assay, such as a colony formation assay (7-14 days), is more appropriate for assessing the anti-proliferative effects of these compounds.[5][20]
-
-
Possible Cause 2: Serum Components Mitigate Drug Effect.
-
Possible Cause 3: Acquired Resistance.
-
Solution: If you are culturing cells with the inhibitor for an extended period, they may develop resistance.[13] Consider performing transcriptomic or proteomic analysis on the resistant cells to identify upregulated survival pathways.
-
Quantitative Data
Table 1: In Vitro Efficacy of Tankyrase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| G007-LK | COLO 320DM | Colorectal Cancer | ~100-200 | [22] |
| G007-LK | SW403 | Colorectal Cancer | ~434 | [23] |
| RK-287107 | COLO-320DM | Colorectal Cancer | 449 | [4][23] |
| OM-153 | COLO 320DM | Colorectal Cancer | 10.1 | [24][25] |
| XAV939 | A549 | Lung Cancer | ~1000-10000 | [26] |
| XAV939 | Hop62 | Lung Cancer | ~1000-10000 | [26] |
| XAV939 | H522 | Lung Cancer | ~1000-10000 | [26] |
| G007-LK | NCI-H23 | Lung Cancer | >10000 | [13] |
| G007-LK | A549 | Lung Cancer | >10000 | [13] |
| G007-LK | NCI-H460 | Lung Cancer | >10000 | [13] |
Table 2: In Vivo Efficacy of Tankyrase Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| G007-LK | COLO-320DM | Colorectal Cancer | 30 mg/kg, daily, i.p. | ~60-70 | [23] |
| RK-287107 | COLO-320DM | Colorectal Cancer | 50 mg/kg, daily, p.o. | Significant | [4] |
| OM-153 | COLO 320DM | Colorectal Cancer | 10 mg/kg, twice daily, p.o. | Significant | [27] |
| XAV939 | HepG2 | Hepatocellular Carcinoma | Intra-tumor injections | Significant | [17] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Wnt and Hippo Pathway Proteins
Objective: To assess the effect of this compound on the protein levels of Axin1, Axin2, β-catenin, and YAP.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Axin1, anti-Axin2, anti-β-catenin, anti-YAP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[27]
-
Protein Quantification: Transfer the lysates to microcentrifuge tubes and centrifuge at 14,000 rpm for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis.[27] Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[28] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Wash the membrane again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Colony Formation Assay
Objective: To evaluate the long-term anti-proliferative effect of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of your cancer cells. Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.[5]
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Colony Staining: When colonies are visible (typically >50 cells), wash the wells with PBS. Fix the colonies with 100% methanol for 15 minutes. Stain the colonies with crystal violet solution for 10-30 minutes.
-
Washing and Drying: Gently wash the wells with water until the background is clear. Allow the plates to air dry.
-
Analysis: Scan or photograph the plates. Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to quantify the effect of the treatment.
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Caption: Tankyrase inhibition intersects with the Hippo signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Tankyrase inhibitors as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibitors target YAP by stabilizing angiomotin family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibitors suppress hepatocellular carcinoma cell growth via modulating the Hippo cascade | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Angiomotin stabilization by tankyrase inhibitors antagonizes constitutive TEAD-dependent transcription and proliferation of human tumor cells with Hippo pathway core component mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiomotin stabilization by tankyrase inhibitors antagonizes constitutive TEAD-dependent transcription and proliferation of human tumor cells with Hippo pathway core component mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Wnt Signaling and Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 16. pure.eur.nl [pure.eur.nl]
- 17. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | WNT Signaling in Tumors: The Way to Evade Drugs and Immunity [frontiersin.org]
- 21. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. journal.waocp.org [journal.waocp.org]
- 24. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 25. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on Tankyrase-IN-4 Efficacy In Vitro
Welcome to the technical support center for researchers utilizing Tankyrase-IN-4 in their in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the influence of serum on the inhibitor's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by earmarking Axin, a key component of the β-catenin destruction complex, for degradation.[1][3] By inhibiting the PARP activity of Tankyrases, this compound prevents the degradation of Axin. This leads to the stabilization and accumulation of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin.[4] The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene transcription, which is often implicated in cancer cell proliferation.
Q2: Why am I observing a weaker anti-proliferative effect of this compound in my cell-based assays than expected from its low nanomolar IC50?
The discrepancy between the biochemical potency of this compound and its anti-proliferative effect in cell culture is a common observation and is often attributed to the presence of serum in the culture medium.[4] While this compound effectively inhibits Wnt/β-catenin signaling regardless of serum concentration, the downstream effect on cell proliferation can be masked by the growth-promoting factors present in fetal bovine serum (FBS). These growth factors can activate parallel signaling pathways that bypass the dependency on Wnt/β-catenin signaling for proliferation.
Q3: How does serum concentration affect the efficacy of this compound in cell proliferation assays?
Several studies have demonstrated that the anti-proliferative effects of Tankyrase inhibitors are significantly more pronounced in low-serum conditions.[4] For instance, some cancer cell lines that are resistant to the anti-proliferative effects of Tankyrase inhibitors in standard culture medium (e.g., 10% FBS) become sensitive to the treatment when the serum concentration is reduced (e.g., 0.2% to 2% FBS).[4][5]
Q4: Should I run my experiments in low-serum or serum-free conditions?
While reducing serum concentration can enhance the observable anti-proliferative effects of this compound, it's crucial to consider the physiological relevance and the health of your cells. A pilot experiment to determine the optimal low-serum concentration that maintains cell viability while revealing sensitivity to the inhibitor is recommended. It is important to note that even in high serum, the on-target effect of Wnt pathway inhibition should still be observable through assays like TOPflash or by monitoring Axin stabilization.[5]
Q5: Besides serum, what other factors could influence the in vitro efficacy of this compound?
Several factors can impact the performance of this compound in vitro:
-
Cell Type: The genetic background of the cell line, particularly mutations in the Wnt pathway (e.g., APC, β-catenin), will significantly influence its dependence on this pathway for survival and proliferation.
-
Assay Type: The choice of assay is critical. Direct measurement of target engagement (e.g., Axin stabilization) is less likely to be affected by serum than downstream phenotypic assays (e.g., cell viability).
-
Compound Stability and Solubility: Ensure proper handling and storage of the compound to maintain its activity. Poor solubility can lead to inaccurate concentrations.
-
Cell Density: High cell density can lead to nutrient depletion and changes in the local microenvironment, which may affect cellular responses to the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of cell proliferation | High serum concentration: Growth factors in the serum may be compensating for the inhibition of the Wnt pathway. | - Reduce the serum concentration in your culture medium (e.g., to 0.5-2% FBS).- Perform a serum titration experiment to find the optimal concentration.- Confirm target engagement by measuring Axin stabilization or using a Wnt reporter assay (TOPflash). |
| Cell line is not dependent on the Wnt pathway for proliferation. | - Use a cell line known to be sensitive to Wnt pathway inhibition (e.g., certain colorectal cancer cell lines with APC mutations).- Verify the activation state of the Wnt pathway in your cell line. | |
| Incorrect compound concentration or inactive compound. | - Verify the concentration of your stock solution.- Test a fresh aliquot of the inhibitor.- Include a positive control compound with a known effect in your cell line. | |
| Inconsistent results between experiments | Variability in cell seeding density. | - Ensure consistent cell seeding density across all wells and experiments.- Use a cell counter for accurate cell numbers. |
| Differences in serum batches. | - Use the same batch of FBS for a set of experiments.- Test new batches of FBS for their effect on cell growth and inhibitor sensitivity. | |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for treatment conditions.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| High background in TOPflash reporter assay | Basal Wnt activity in the cell line. | - Use a FOPflash reporter (with mutated TCF/LEF binding sites) as a negative control to determine non-specific luciferase activity.[6] |
| Promoter leakiness. | - Normalize TOPflash activity to the FOPflash control. | |
| No stabilization of Axin protein observed | Insufficient treatment time or concentration. | - Perform a time-course and dose-response experiment to determine the optimal conditions for Axin stabilization. |
| Poor antibody quality for Western blotting. | - Use a validated antibody for Axin1/2.- Include a positive control cell lysate known to express Axin. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Cell Line | Notes |
| Biochemical Assay | TNKS1 | 0.1 nM | - | Cell-free enzymatic assay.[7] |
| Biochemical Assay | TNKS2 | 7.6 nM | - | Cell-free enzymatic assay.[7] |
| Cellular Assay (β-catenin degradation) | TNKS1/2 | 1.9 nM | SW480 | Measures the degradation of total β-catenin.[2] |
Note: The anti-proliferative IC50 in cellular assays will be highly dependent on the serum concentration and the specific cell line used.
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPflash Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TOPflash luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A FOPflash reporter with mutated TCF/LEF binding sites should be used as a negative control in parallel wells.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The serum concentration in the medium should be optimized for your experiment (e.g., 0.5% or 10% FBS).
-
Wnt Stimulation (Optional): To induce the Wnt pathway, cells can be treated with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) concurrently with the this compound treatment.
-
Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the vehicle-treated control.
Axin Stabilization Assay (Western Blot)
This method detects the accumulation of Axin1 and Axin2 proteins following the inhibition of Tankyrase activity.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound or vehicle control for a specified period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Axin1 and Axin2 band intensities to the loading control to determine the relative increase in protein levels upon inhibitor treatment.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. jcancer.org [jcancer.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting Tankyrase-IN-4 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using Tankyrase-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥22.45 mg/mL or >10 mM.[1][2] For optimal dissolution, it is recommended to warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[2] Stock solutions in DMSO should be stored at -20°C for long-term stability.[1][3] For use in aqueous solutions, further dilution from the DMSO stock is necessary, but prolonged storage in aqueous buffers is not recommended due to potential stability issues.
Q2: What is the recommended working concentration for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a good starting point is a concentration range of 0.1 nM to 1 µM. For example, in SW480-TBC cellular assays, an IC50 of 1.9 nM has been reported, and it causes stabilization of Axin protein in SW480 cells with an EC50 of 4 nM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4][5][6] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[5][6][7] By inhibiting tankyrases, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of Axin, leading to its stabilization.[7][8] This, in turn, enhances the degradation of β-catenin, thereby downregulating Wnt signaling.[6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Wnt/β-catenin Signaling
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of this compound | - Prepare fresh dilutions of this compound in pre-warmed media for each experiment. - Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots. - Minimize the time the inhibitor is in aqueous solution before being added to cells. |
| Incorrect Inhibitor Concentration | - Perform a dose-response curve to determine the optimal IC50 for your specific cell line and assay conditions. - Verify the concentration of your stock solution. |
| Cell Line Insensitivity | - Confirm that your cell line has an active Wnt/β-catenin pathway and is known to be sensitive to Tankyrase inhibition. - Some cell lines may have mutations downstream of the β-catenin destruction complex, rendering them insensitive to Tankyrase inhibitors.[9] |
| High Serum Concentration in Media | - High serum levels can sometimes interfere with the activity of small molecule inhibitors.[8] Consider reducing the serum concentration during the treatment period if compatible with cell health. |
Issue 2: Difficulty in Detecting Axin Stabilization by Western Blot
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Antibody | - Use a validated antibody specific for Axin1 or Axin2. - Titrate the primary antibody to determine the optimal concentration. |
| Insufficient Treatment Time | - Axin stabilization can be time-dependent. Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal Axin accumulation.[3] |
| Low Protein Loading | - Ensure sufficient total protein is loaded onto the gel (typically 20-40 µg of cell lysate). |
| Rapid Axin Turnover | - In some cell lines, the induced Axin may still be subject to degradation. The use of a proteasome inhibitor (e.g., MG132) as a positive control can help confirm that the stabilization machinery is functional.[10] |
| Technical Issues with Western Blotting | - Optimize all steps of the Western blot protocol, including transfer efficiency, blocking, and washing steps. Refer to general Western blot troubleshooting guides for more details.[11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Axin Stabilization
This protocol describes the detection of Axin1/2 stabilization in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., SW480, DLD1)
-
Complete cell culture medium
-
This compound
-
DMSO (for vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle control for the predetermined optimal time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Wnt signaling pathway and the effect of this compound.
References
- 1. raybiotech.com [raybiotech.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
Technical Support Center: Cell Line Specific Responses to Tankyrase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tankyrase-IN-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation.[1][2] By inhibiting Tankyrase, this compound stabilizes Axin levels, leading to the suppression of Wnt/β-catenin signaling.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.
Q3: What is the expected effect of this compound on different cell lines?
The response to this compound is highly cell-line specific and often correlates with the activation status of the Wnt/β-catenin signaling pathway.[3] Cell lines with mutations in Adenomatous Polyposis Coli (APC) or β-catenin, which lead to constitutive Wnt pathway activation, are often more sensitive to Tankyrase inhibitors.[4] However, sensitivity can also be influenced by other factors, such as the expression levels of Tankyrase enzymes and the activity of parallel signaling pathways like PI3K/AKT and YAP.[4][5][6]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation is observed after treatment with this compound.
-
Possible Cause 1: Low Wnt pathway dependency. The selected cell line may not heavily rely on the Wnt/β-catenin pathway for proliferation.
-
Solution: Confirm the Wnt dependency of your cell line by examining the expression of Wnt target genes (e.g., AXIN2, c-MYC) or by using a Wnt reporter assay (e.g., TOPflash). Consider using a positive control cell line known to be sensitive to Tankyrase inhibitors, such as COLO-320DM.[3]
-
-
Possible Cause 2: High serum concentration in culture medium. Serum contains growth factors that can activate parallel signaling pathways (e.g., PI3K/AKT, MAPK), which may compensate for the inhibition of Wnt signaling and mask the anti-proliferative effects of the inhibitor.[4]
-
Solution: Perform cell viability assays under reduced serum conditions (e.g., 0.5-2% FBS) to unmask the dependency on Wnt signaling.[4]
-
-
Possible Cause 3: Suboptimal inhibitor concentration or treatment duration. The concentration of this compound may be too low, or the incubation time may be too short to induce a significant effect.
-
Solution: Perform a dose-response experiment with a wide range of concentrations and extend the treatment duration (e.g., up to 72 hours or longer).
-
Problem 2: Inconsistent results in Wnt reporter assays (e.g., TOPflash).
-
Possible Cause 1: Variable transfection efficiency. Inconsistent transfection of the reporter and control plasmids will lead to variable luciferase expression.
-
Solution: Optimize your transfection protocol to achieve consistent and high transfection efficiency. Include a constitutively active reporter (e.g., CMV-driven luciferase) as a transfection control.
-
-
Possible Cause 2: Basal Wnt activity is too low. If the basal Wnt signaling in your cell line is low, it may be difficult to detect a further decrease upon inhibitor treatment.
-
Solution: Stimulate the Wnt pathway with a Wnt ligand (e.g., Wnt3a conditioned medium) or a GSK3β inhibitor (e.g., CHIR99021) to increase the dynamic range of the assay.[7]
-
-
Possible Cause 3: Off-target effects on the reporter system. High concentrations of the inhibitor might non-specifically affect the luciferase enzyme or the expression of the reporter construct.
-
Solution: Include a FOPflash reporter (containing mutated TCF/LEF binding sites) as a negative control to assess non-specific effects on the reporter backbone.[8]
-
Problem 3: No stabilization of Axin protein is observed by Western blot.
-
Possible Cause 1: Insufficient inhibitor concentration or treatment time. Axin stabilization is a direct downstream effect of Tankyrase inhibition, but the kinetics can vary between cell lines.
-
Solution: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) with an effective concentration of the inhibitor to determine the optimal time point for observing Axin1 and Axin2 stabilization.[9]
-
-
Possible Cause 2: Proteasome inhibition. The formation of Axin-containing degradasomes, a hallmark of Tankyrase inhibition, surprisingly requires proteasome activity.[9]
-
Solution: Avoid co-treatment with proteasome inhibitors when assessing Axin stabilization.
-
-
Possible Cause 3: Poor antibody quality. The antibodies used for Axin1 or Axin2 detection may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative controls (e.g., cell lysates from cells with known high and low Axin expression, or siRNA-mediated knockdown of Axin).
-
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for the well-characterized Tankyrase inhibitors XAV939 and G007-LK in various cancer cell lines. This data can serve as a reference for expected potencies when working with this compound.
Table 1: IC50 Values of XAV939 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H446 | Small Cell Lung Cancer | 20.02 | [10] |
| Huh7 | Hepatocellular Carcinoma | 27.6 | [11] |
| HepG2 | Hepatocellular Carcinoma | 33.4 | [11] |
| Hep40 | Hepatocellular Carcinoma | 41.2 | [11] |
Table 2: GI50 Values of G007-LK in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| COLO 320DM | Colorectal Cancer | < 200 | [3] |
| OVCAR-4 | Ovarian Cancer | < 200 | [3] |
| UO-31 | Renal Cancer | < 200 | [3] |
| ABC-1 | Lung Cancer | < 200 | [3] |
Experimental Protocols
Cell Viability/Cytotoxicity Assays
1. MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and is suitable for high-throughput screening.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
Western Blot for Axin Stabilization
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the optimal duration as determined in a time-course experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1 and/or Axin2 overnight at 4°C. Also, probe for β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Wnt/β-catenin Reporter Assay (TOPflash)
Procedure:
-
Co-transfect cells with the TOPflash (containing TCF/LEF binding sites) and a Renilla luciferase control plasmid (for normalization of transfection efficiency). As a negative control, transfect a separate set of cells with the FOPflash plasmid (mutated TCF/LEF sites).[8]
-
After 24 hours, treat the cells with this compound and/or a Wnt signaling activator (e.g., Wnt3a).
-
After the desired incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activity.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the effects of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcancer.org [jcancer.org]
- 9. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OUH - Protocols [ous-research.no]
Validation & Comparative
A Head-to-Head Battle of Potency: Tankyrase-IN-4 vs. G007-LK
In the landscape of Wnt/β-catenin signaling pathway inhibitors, Tankyrase-IN-4 and G007-LK have emerged as significant small molecules for researchers in oncology and developmental biology. Both compounds target tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, these molecules stabilize Axin levels, leading to the suppression of Wnt signaling, a pathway frequently dysregulated in various cancers. This guide provides a comprehensive comparison of the potency of this compound and G007-LK, supported by experimental data and detailed protocols for key assays.
Data Presentation: Quantitative Potency Comparison
The following table summarizes the available biochemical and cellular potency data for this compound and G007-LK.
| Inhibitor | Target | IC50 (nM) | Cellular Potency (Wnt Signaling) | Reference |
| This compound | TNKS1 | 0.1 | Not explicitly reported, but developed for APC-mutant colorectal cancer. | [1] |
| TNKS2 | 7.6 | [1] | ||
| G007-LK | TNKS1 | 46 | IC50 = 50 nM (HEK293 cells) | [2] |
| TNKS2 | 25 | [2] |
Summary of Potency:
Experimental Protocols
Detailed methodologies for the key experiments used to determine the potency of these inhibitors are provided below.
Biochemical Tankyrase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified tankyrase 1 and 2.
Principle: The assay quantifies the auto-poly(ADP-ribosyl)ation (PARsylation) of tankyrase. In the presence of an inhibitor, this activity is reduced. The level of PARsylation can be detected using various methods, such as ELISA-based with an anti-PAR antibody or through the incorporation of biotinylated NAD+.
Protocol:
-
Reagents and Materials:
-
Recombinant human Tankyrase 1 and Tankyrase 2 enzymes.
-
NAD+ (Nicotinamide adenine dinucleotide).
-
Biotinylated NAD+.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
96-well plates (e.g., streptavidin-coated plates for biotin-NAD+ based assays).
-
This compound and G007-LK dissolved in DMSO.
-
Detection reagents (e.g., Streptavidin-HRP and a suitable substrate for chemiluminescence or colorimetric detection).
-
-
Procedure:
-
Prepare serial dilutions of this compound and G007-LK in assay buffer.
-
Add the diluted inhibitors to the wells of the 96-well plate.
-
Add the tankyrase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a potent, non-biotinylated tankyrase inhibitor or by washing).
-
For biotin-NAD+ based assays on streptavidin plates, wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the wells again to remove unbound Streptavidin-HRP.
-
Add the detection substrate and measure the signal (chemiluminescence or absorbance) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This cell-based assay measures the effect of the inhibitors on the transcriptional activity of the Wnt/β-catenin pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring light emission. Inhibitors of the pathway will reduce luciferase expression.
Protocol:
-
Reagents and Materials:
-
A suitable cell line (e.g., HEK293T, SW480) that is responsive to Wnt signaling.
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash).
-
A co-reporter plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and G007-LK dissolved in DMSO.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or G007-LK.
-
Incubate the cells with the inhibitors for a defined period (e.g., 24-48 hours).
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to a DMSO-treated control.
-
Determine the cellular IC50 values by plotting the normalized luciferase activity against the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for determining the biochemical and cellular potency of tankyrase inhibitors.
References
Validating Tankyrase-IN-4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the cellular target engagement of Tankyrase-IN-4, a potent Tankyrase 1 (TNKS1) inhibitor. We compare its biochemical potency with other commonly used Tankyrase inhibitors and provide detailed protocols for key cellular assays to confirm its mechanism of action.
Introduction to Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[1] In this pathway, Tankyrases PARsylate (add poly(ADP-ribose) chains to) the scaffold protein Axin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of Axin, a key component of the β-catenin destruction complex, leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[4][5]
In many cancers, particularly colorectal cancer, aberrant Wnt signaling is a primary driver of tumorigenesis.[6] Small molecule inhibitors that block the catalytic activity of Tankyrases can stabilize Axin, thereby promoting β-catenin degradation and suppressing oncogenic Wnt signaling.[4][7] Validating that a compound like this compound directly binds to and inhibits Tankyrase in a cellular context is a critical step in its development as a chemical probe or therapeutic agent.
Quantitative Comparison of Tankyrase Inhibitors
This compound demonstrates high biochemical potency against TNKS1.[8] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized Tankyrase inhibitors. It is important to note that IC50 values can vary between different assay formats and conditions.
| Compound | Target(s) | Biochemical IC50 (nM) | Reference(s) |
| This compound | TNKS1 | 0.8 | [8] |
| XAV939 | TNKS1/2 | 11 (TNKS1) | [9] |
| G007-LK | TNKS1/2 | 25 (TNKS2) | [9] |
| WIKI4 | TNKS1/2 | 26 (TNKS1) | [9] |
| IWR-1 | TNKS1/2 | 131 (TNKS1) | [9] |
Key Experiments for Validating Target Engagement
Directly confirming that an inhibitor engages its target within the complex environment of a living cell is crucial. The following experimental protocols describe robust methods to validate the cellular activity of this compound.
Axin Stabilization Assay via Western Blot
Principle: Inhibition of Tankyrase's catalytic activity prevents the PARsylation-dependent degradation of Axin. This leads to an accumulation of Axin protein levels, which can be readily detected by Western Blot.[4][7] This assay provides direct evidence of the inhibitor's effect on a primary downstream substrate of Tankyrase.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line with active Wnt signaling (e.g., SW480, DLD-1, or HEK293T) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours). Include a positive control inhibitor like XAV939 (e.g., 10 µM).[4][7]
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against Axin1 and Axin2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Axin1/2 and the loading control. A dose-dependent increase in Axin1/2 protein levels relative to the vehicle control indicates successful target engagement by this compound.
-
Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash)
Principle: This assay measures the transcriptional activity of the Wnt/β-catenin pathway. The TOPFlash reporter contains multiple TCF/LEF (β-catenin-responsive transcription factors) binding sites upstream of a luciferase gene. Inhibition of Tankyrase stabilizes Axin, leading to β-catenin degradation and thus a decrease in luciferase expression and activity. The FOPFlash reporter, containing mutated TCF/LEF sites, is used as a negative control.[7][12]
Experimental Protocol:
-
Cell Plating and Transfection:
-
Plate HEK293T or another suitable cell line in 24- or 96-well plates.
-
Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent like Lipofectamine.[7]
-
-
Compound Treatment:
-
Approximately 12-24 hours post-transfection, replace the medium with fresh medium containing a dose-response range of this compound or controls (vehicle, positive control inhibitor).
-
If the cell line has low basal Wnt activity, stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to induce a robust signal.[4]
-
Incubate the cells for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
-
Measure both Firefly (from TOPFlash) and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration. A dose-dependent decrease in TOPFlash activity (with no significant change in FOPFlash activity) confirms that this compound inhibits the Wnt signaling pathway downstream of Tankyrase. From this data, a cellular EC50 value can be calculated.
-
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method that directly confirms target engagement in intact cells or tissues.[13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (e.g., an inhibitor). By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of a compound is strong evidence of direct physical binding.[14]
Experimental Protocol:
-
Cell Culture and Compound Treatment:
-
Culture cells to a high density (e.g., 1-2 million cells per condition).
-
Harvest the cells and resuspend them in PBS or culture medium.
-
Treat the cell suspension with this compound at a saturating concentration (e.g., 100x biochemical IC50) or vehicle control for 1-3 hours at 37°C.[15]
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.[15] One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[16]
-
-
Protein Detection (Western Blot):
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of soluble Tankyrase 1 protein remaining in each supernatant by Western Blot, as described in the Axin stabilization protocol.
-
-
Data Analysis (Melt Curve):
-
Quantify the band intensities for Tankyrase 1 at each temperature for both vehicle- and drug-treated samples.
-
Normalize the data to the non-heated control for each condition.
-
Plot the percentage of soluble Tankyrase 1 against the temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz help to visualize the complex biological and experimental processes described.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potent and Selective Inhibition of Tankyrases by Compound 16: A Comparative Analysis Against the PARP Family
In the landscape of Wnt signaling pathway modulation and cancer therapeutics, the selective inhibition of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) presents a promising strategy. This guide provides a detailed selectivity profile of a novel tankyrase inhibitor, compound 16, against other members of the poly(ADP-ribose) polymerase (PARP) family, supported by experimental data and methodologies. This information is crucial for researchers and drug development professionals evaluating the therapeutic potential and off-target effects of tankyrase--targeting compounds.
Data Presentation: Selectivity Profile of Compound 16
The inhibitory activity of compound 16 was assessed against a panel of human PARP enzymes. The resulting IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. The data clearly demonstrates the high potency and selectivity of compound 16 for TNKS1 and TNKS2 over other PARP family members.
| PARP Family Member | IC50 (nM) |
| TNKS1 | 29 |
| TNKS2 | 6.3 |
| PARP1 | >10000 |
| PARP2 | >10000 |
| PARP3 | >10000 |
| PARP6 | >10000 |
| PARP10 | >10000 |
| PARP14 | >10000 |
| PARP15 | >10000 |
Data sourced from a study on novel tankyrase inhibitors[1]. No inhibition was observed for other tested PARP enzymes at concentrations up to 10 µM, a limit often dictated by the DMSO tolerance of the enzymes[1].
Experimental Protocols: Biochemical Assay for PARP Inhibitor Selectivity
The determination of IC50 values for PARP inhibitors is typically conducted using in vitro biochemical assays that measure the enzymatic activity of the respective PARP family members. While various formats exist (e.g., ELISA-based, TR-FRET, AlphaLISA), the fundamental principle involves quantifying the PARP-mediated poly(ADP-ribosyl)ation (PARylation) in the presence of varying concentrations of the inhibitor.
General Protocol for an Immunochemical-Based PARP Activity Assay:
-
Enzyme and Substrate Preparation:
-
Recombinant human PARP enzymes (TNKS1, TNKS2, PARP1, PARP2, etc.) are purified.
-
A suitable acceptor substrate for PARylation, such as histone proteins, is coated onto microplate wells.
-
-
Inhibitor Preparation:
-
The test compound (e.g., compound 16) is serially diluted in an appropriate buffer, typically containing a small percentage of DMSO to ensure solubility.
-
-
Enzymatic Reaction:
-
The purified PARP enzyme is pre-incubated with the various concentrations of the inhibitor in a reaction buffer (e.g., 100 mM Tris-HCl pH 8, 2 mM MgCl2) for a defined period (e.g., 30 minutes at 25°C)[2].
-
The enzymatic reaction is initiated by the addition of the cofactor nicotinamide adenine dinucleotide (NAD+). The reaction mixture is then incubated to allow for PARylation of the substrate.
-
-
Detection of PARylation:
-
The reaction is stopped, and the wells are washed to remove unreacted components.
-
The amount of poly(ADP-ribose) (PAR) product is quantified. In an immunochemical assay, this is achieved by:
-
Incubating the wells with a primary antibody that specifically recognizes PAR (e.g., murine anti-PAR antibodies)[2].
-
After washing, a secondary antibody conjugated to an enzyme (e.g., peroxidase-conjugated anti-murine IgG) is added[2].
-
A chemiluminescent or colorimetric substrate is then added, and the resulting signal is measured using a plate reader. The intensity of the signal is proportional to the amount of PARylation.
-
-
-
Data Analysis:
-
The signal intensity is plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of a PARP inhibitor using a biochemical assay.
Caption: Workflow for PARP inhibitor selectivity profiling.
This comprehensive guide highlights the exceptional selectivity of compound 16 for tankyrases, providing valuable data and a methodological framework for researchers in the field. The high degree of selectivity minimizes the potential for off-target effects related to the inhibition of other PARP family members, underscoring its potential as a precise chemical probe and a promising therapeutic candidate.
References
Cross-Validation of Tankyrase Inhibitor Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects induced by a potent Tankyrase inhibitor, G007-LK, and those elicited by direct genetic knockdown of Tankyrase enzymes (TNKS1 and TNKS2) using small interfering RNA (siRNA). This cross-validation approach is crucial for confirming on-target activity and elucidating the downstream consequences of Tankyrase inhibition in cellular signaling pathways.
Mechanism of Action: Tankyrase Inhibition and the Wnt/β-Catenin Pathway
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. A key role of Tankyrases is to regulate the stability of AXIN proteins, which are essential components of the β-catenin destruction complex.[1][2][3] By poly(ADP-ribosyl)ating (PARsylating) AXIN, Tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[1][4] This destabilization of the destruction complex leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the subsequent activation of Wnt target genes, which are often implicated in cancer cell proliferation.[1][3]
Tankyrase inhibitors, such as G007-LK, act by blocking the catalytic activity of Tankyrases.[5] This inhibition prevents the PARsylation of AXIN, leading to its stabilization.[1] A functional destruction complex is then able to effectively target β-catenin for degradation, thereby suppressing Wnt/β-catenin signaling.[1][3]
Quantitative Comparison of Tankyrase-IN-4 and siRNA Effects
The following tables summarize quantitative data from studies comparing the effects of the Tankyrase inhibitor G007-LK with those of Tankyrase siRNA in various cancer cell lines.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Assay | Result | Reference |
| G007-LK (various conc.) | COLO 320DM | MTS Assay (4-8 days) | GI50 < 200 nM | [6] |
| TNKS1/2 siRNA | HepG2, Huh7 | Cell Viability Assay (3 days) | Significant reduction in cell proliferation | [1] |
| G007-LK (1 µM) | UO-31, OVCAR-4, ABC-1 | MTS Assay (5 days) | Significant inhibition of cell growth | [6] |
| YAP siRNA | UO-31, OVCAR-4, ABC-1 | MTS Assay (5 days) | Significant inhibition of cell growth | [6] |
Table 2: Effect on Protein Levels
| Treatment | Cell Line | Target Protein | Western Blot Result | Reference |
| G007-LK (1 µM, 24h) | COLO 320DM, OVCAR-4, ABC-1 | AXIN1 | Stabilized in all cell lines | [6] |
| TNKS1/2 siRNA | HepG2, Huh7, Hep40 | Nuclear β-catenin | Decreased levels | [1] |
| G007-LK (1 µM, 24h) | COLO 320DM, OVCAR-4, ABC-1 | Phospho-GSK3β | Destabilized in some cell lines | [6] |
| XAV939 (10 µM, 24h) | HepG2, Huh7, Hep40 | AXIN1, AXIN2 | Increased levels | [1] |
| XAV939 (10 µM, 24h) | HepG2, Huh7, Hep40 | β-catenin | Decreased levels | [1] |
Table 3: Effect on Wnt Signaling Reporter Activity
| Treatment | Cell Line | Reporter Assay | Result | Reference |
| XAV939 (various conc.) | Huh7, Hep40 | TOPflash Luciferase | Attenuated rhWNT3A-induced activity | [1] |
| WXL-8 (various conc.) | Huh7, Hep40 | TOPflash Luciferase | Attenuated rhWNT3A-induced activity | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA Transfection
This protocol describes a general procedure for transiently transfecting cells with siRNA to knock down the expression of Tankyrase 1 and 2.
Materials:
-
Cells to be transfected
-
6-well tissue culture plates
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA duplexes targeting TNKS1, TNKS2, and a non-targeting control
Procedure:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, for each well, dilute the required amount of siRNA into Opti-MEM I Medium.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex mixture to each well containing cells and medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for analysis.
Western Blotting
This protocol outlines the steps for analyzing protein expression levels following treatment with a Tankyrase inhibitor or siRNA.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXIN1, anti-β-catenin, anti-TNKS1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability (MTS) Assay
This protocol is used to assess the effect of Tankyrase inhibition or knockdown on cell proliferation and viability.
Materials:
-
Cells treated with Tankyrase inhibitor, siRNA, or controls
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells in a 96-well plate and treat with the desired concentrations of Tankyrase inhibitor or transfect with siRNA.
-
At the desired time points (e.g., 24, 48, 72 hours), add the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or non-targeting siRNA treated) cells.
Logical Relationship for Cross-Validation
The cross-validation of a small molecule inhibitor's effects with siRNA-mediated knockdown of its target is a cornerstone of rigorous pharmacological research. This process confirms that the observed cellular phenotype is a direct result of inhibiting the intended target and not due to off-target effects of the compound.
In the context of this guide, "Compound X" is a Tankyrase inhibitor like G007-LK, "Protein Y" is Tankyrase (TNKS1/2), and "Phenotype A" includes outcomes such as decreased cell viability, stabilization of AXIN1, and reduced β-catenin levels. The concordance of results between the chemical inhibitor and the genetic knockdown provides strong evidence for the on-target mechanism of action.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Tankyrase-IN-4 Activity: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tankyrase-IN-4's performance with other common Tankyrase inhibitors. It includes supporting experimental data, detailed methodologies for key biochemical assays, and visualizations of the relevant signaling pathway and experimental workflows.
This compound is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in various cancers, making Tankyrase inhibitors like this compound promising therapeutic candidates. This guide outlines common biochemical assays used to validate the activity of this compound and compares its potency to other well-established Tankyrase inhibitors.
Performance Comparison of Tankyrase Inhibitors
The inhibitory activity of this compound and other commercially available inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common Tankyrase inhibitors against TNKS1 and TNKS2. Lower IC50 values indicate higher potency.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity Notes |
| This compound | 0.8[1][2] | 7.6 | Potent dual inhibitor. |
| XAV939 | 11[3] | 4 | Potent dual inhibitor, also inhibits PARP1/2 at higher concentrations[4]. |
| IWR-1 | 131[3] | 56 | More selective for TNKS2. |
| G007-LK | - | 25 | A potent and selective Tankyrase inhibitor. |
| WIKI4 | 26[3] | ~15 | Potent dual inhibitor with high selectivity over other ARTDs[3]. |
Key Biochemical Assays to Determine Tankyrase Activity
Several robust biochemical assays can be employed to confirm the inhibitory activity of compounds like this compound. These assays typically measure the enzymatic activity of Tankyrase, which involves the transfer of ADP-ribose from NAD+ to a substrate protein (auto-poly-ADP-ribosylation or PARsylation of a substrate).
Fluorescence-Based Activity Assay
This homogeneous assay is a common method for determining the IC50 of Tankyrase inhibitors. It relies on the quantification of the remaining NAD+ after the enzymatic reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.05% Tween-20).
-
Dilute recombinant human Tankyrase 1 or 2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of NAD+ in the reaction buffer.
-
Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the Tankyrase enzyme.
-
Add the diluted inhibitor or DMSO (vehicle control).
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the enzymatic reaction.
-
Add a developing reagent that converts the remaining NAD+ into a fluorescent product.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence signal is inversely proportional to the Tankyrase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay that can be adapted to measure Tankyrase activity by detecting the poly-ADP-ribosylated (PARylated) product.
Experimental Protocol:
-
Reagent Preparation:
-
Use a buffer system similar to the fluorescence-based assay.
-
Biotinylate a substrate protein for Tankyrase (e.g., a histone or a specific target protein).
-
Prepare serial dilutions of the Tankyrase inhibitor.
-
-
Enzymatic Reaction:
-
In a 384-well plate, combine the Tankyrase enzyme, the biotinylated substrate, and NAD+.
-
Add the serially diluted inhibitor or DMSO.
-
Incubate to allow the PARsylation reaction to proceed.
-
-
Detection:
-
Add Streptavidin-coated Donor beads and anti-PAR antibody-conjugated Acceptor beads.
-
Incubate in the dark to allow the beads to come into proximity through binding to the PARylated, biotinylated substrate.
-
Excite the Donor beads at 680 nm and measure the luminescent signal from the Acceptor beads at 520-620 nm using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is directly proportional to the amount of PARylated product.
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Determine the IC50 value by plotting the data as described for the fluorescence-based assay.
-
Immunochemical Assay for PAR Detection
This method directly measures the accumulation of poly(ADP-ribose) (PAR), the product of the Tankyrase enzymatic reaction.
Experimental Protocol:
-
Enzymatic Reaction:
-
Perform the Tankyrase enzymatic reaction in a reaction mixture containing the enzyme, NAD+, and the inhibitor in a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Incubate the reaction for a set time at 25°C.
-
-
Detection:
-
Spot the reaction mixture onto a nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that specifically recognizes PAR (e.g., a mouse anti-PAR monoclonal antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).
-
Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
-
Data Analysis:
-
The intensity of the chemiluminescent signal is proportional to the amount of PAR produced.
-
Quantify the signal for each inhibitor concentration and calculate the percentage of inhibition to determine the IC50.
-
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context and execution of these biochemical assays, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a general experimental workflow for determining Tankyrase inhibitor activity.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, showing the role of Tankyrase and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of a Tankyrase inhibitor using a plate-based biochemical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Leading Tankyrase Inhibitors for Wnt Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of prominent small-molecule Tankyrase inhibitors. By summarizing key performance metrics from biochemical and cellular assays, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a critical resource for researchers targeting the Wnt/β-catenin signaling pathway.
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in regulating the Wnt/β-catenin signaling pathway by targeting the destruction complex scaffold protein, Axin, for degradation. This leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes. Dysregulation of this pathway is a hallmark of numerous cancers, making Tankyrase an attractive therapeutic target. The inhibitors detailed below represent key chemical scaffolds developed to antagonize this activity.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of several well-characterized Tankyrase inhibitors against their primary targets, TNKS1 and TNKS2, and their efficacy in cell-based Wnt signaling assays. Lower IC50 values indicate higher potency.
| Inhibitor | Binding Site | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Reporter IC50 (nM) | Key Characteristics & Selectivity |
| XAV939 | Nicotinamide | 11[1][2] | 4[2][3] | 26[2] | First potent, selective TNKS inhibitor. Also weakly inhibits PARP1/2 at higher concentrations.[4] |
| G007-LK | Adenosine/Nicotinamide | 46[1][4] | 25[1][4] | 50[1] | Potent and selective; shows no inhibition of PARP1 at up to 20 μM.[1] |
| OM-153 | Adenosine | 13 | 2 | 0.63 | Highly potent and orally active; demonstrates a favorable pharmacokinetic profile.[5] |
| WIKI4 | Adenosine | 26[1][6] | ~15-26[5][6][7][8] | 75[5] | High potency and selectivity over other tested ARTDs.[1][6] |
| IWR-1-endo | Adenosine | 131[1][4] | 56[4][9] | 180[10] | One of the first identified adenosine-site binders; promotes Axin stability.[4][10] |
| WXL-8 | Nicotinamide | 9.1 | Not Reported | Not Reported | A nitro-substituted derivative of XAV939 with enhanced potency against TNKS1. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a standard experimental workflow for inhibitor characterization.
Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Caption: Experimental workflow for characterizing Tankyrase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Tankyrase inhibitors.
Biochemical Tankyrase Activity Assay (Chemiluminescent)
This assay measures the poly(ADP-ribose) (PAR) deposited onto immobilized histone proteins by Tankyrase. The signal is detected via an anti-PAR antibody and a chemiluminescent substrate.
Materials:
-
96-well white plates pre-coated with histones
-
Recombinant human Tankyrase 1 or 2 enzyme
-
10x PARP Assay Buffer (e.g., BPS Bioscience #80602)
-
Biotinylated NAD+ Mix (e.g., PARP Substrate Mixture)
-
Tankyrase inhibitor of interest, serially diluted in 1x Assay Buffer
-
Blocking Buffer (e.g., BPS Bioscience #79743)
-
Streptavidin-HRP
-
Chemiluminescent HRP Substrate (e.g., ELISA ECL Substrate)
-
Luminometer
Protocol:
-
Plate Preparation: Thaw histone-coated strips and rehydrate wells by adding 150 µl of 1x PARP Assay Buffer. Incubate for 1 hour at room temperature. Remove buffer before use.
-
Reaction Setup: To each well, add 25 µl of the Biotinylated NAD+ Mix.
-
Inhibitor Addition: Add 5 µl of diluted Tankyrase inhibitor to the test wells. Add 5 µl of buffer with solvent (e.g., 1% DMSO) to the positive control wells and 5 µl of buffer to the blank wells.
-
Enzyme Addition: Thaw the Tankyrase enzyme on ice. Dilute the enzyme to the desired concentration in 1x PARP Assay Buffer. Add 20 µl of the diluted enzyme to the test and positive control wells. Add 20 µl of 1x Assay Buffer to the blank wells.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle agitation.
-
Washing: Wash the plate 3 times with 200 µl of PBST (1x PBS + 0.05% Tween-20) per well. Tap the plate on a paper towel to remove excess liquid.
-
Blocking: Add 100 µl of Blocking Buffer to each well and incubate for 10 minutes at room temperature.
-
Antibody Incubation: Dilute Streptavidin-HRP in Blocking Buffer. Remove the blocking solution and add 50 µl of the diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
-
Final Washes: Wash the plate 3 times with PBST.
-
Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 50-100 µl to each well. Immediately measure the luminescence using a plate reader.[11][12][13][14]
-
Data Analysis: Subtract the background (blank wells) from all readings. Plot the inhibitor concentration versus relative light units (RLU) and fit a dose-response curve to calculate the IC50 value.
Cellular Wnt/β-catenin Reporter Assay (SuperTOPflash)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway in living cells using a luciferase reporter driven by TCF/LEF responsive elements.
Materials:
-
HEK293 or other suitable cells
-
SuperTOPflash plasmid (contains TCF/LEF binding sites driving Firefly luciferase)[15][16][17]
-
Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom tissue culture plates
-
Wnt3a conditioned medium (optional, for stimulation)
-
Tankyrase inhibitor of interest
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1.5-2.5 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with the SuperTOPflash reporter and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer’s protocol. A typical ratio is 10:1 of SuperTOPflash to Renilla plasmid.[18]
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter expression.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the Tankyrase inhibitor. If pathway stimulation is required, Wnt3a-conditioned medium can be added at this step.
-
Incubation: Incubate the cells with the inhibitor for another 16-24 hours.
-
Cell Lysis: Wash the cells once with PBS. Add 20-50 µl of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement: Transfer 10-20 µl of the cell lysate to a white 96-well assay plate. Use a luminometer equipped with dual injectors to sequentially add the Firefly luciferase substrate followed by the Renilla luciferase substrate (Stop & Glo® Reagent).
-
Data Analysis: Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well (RLU ratio = Firefly/Renilla). Plot the inhibitor concentration versus the normalized RLU ratio and fit a dose-response curve to determine the cellular IC50 value.[19]
Western Blot for Axin and β-catenin Stabilization
This protocol is used to qualitatively or semi-quantitatively assess the effect of Tankyrase inhibitors on the protein levels of Axin (stabilization) and β-catenin (degradation).
Materials:
-
SW480 or other relevant cancer cell line
-
Tankyrase inhibitor of interest
-
RIPA or Urea-based lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of the Tankyrase inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Axin1, anti-β-catenin) diluted in blocking buffer overnight at 4°C with gentle shaking.[18][20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. An increase in the Axin1/2 band intensity and a decrease in the β-catenin band intensity, relative to the loading control, indicates effective target engagement by the inhibitor.[21][22]
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIKI4, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interchim.fr [interchim.fr]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. TNKS2 (PARP5B) Chemiluminescent Assay Kit - BPS Bioscience [bioscience.co.uk]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Technology -Super-Top-Flash Luciferase Reporter Cell Line for Canonical Wnt Signaling [jhu.technologypublisher.com]
- 17. jcancer.org [jcancer.org]
- 18. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
Tankyrase-IN-4: A Comparative Guide to its Downstream Effects on β-catenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tankyrase-IN-4 and its effects on the downstream signaling of β-catenin, a key mediator of the Wnt signaling pathway. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating the utility of this compound in comparison to other commercially available Tankyrase inhibitors.
Mechanism of Action: Targeting the β-catenin Destruction Complex
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[1][2] Its dysregulation is implicated in various diseases, including cancer.[3] In the absence of a Wnt signal, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3]
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that positively regulate Wnt/β-catenin signaling.[4][5] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and degradation.[3][6] The degradation of Axin, a scaffold protein, leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[3][7]
Tankyrase inhibitors, such as this compound, function by blocking the catalytic activity of Tankyrases.[6][7] This inhibition prevents the PARsylation and subsequent degradation of Axin.[1][3] The resulting stabilization and accumulation of Axin enhance the activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin, and ultimately, the downregulation of Wnt signaling.[1][4][8]
Comparative Analysis of Tankyrase Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized Tankyrase inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several compounds against Tankyrase 1 (TNKS1).
| Inhibitor | TNKS1 IC50 (nM) |
| XAV939 | 11 - 13.4 |
| WXL-8 | 9.1 |
| IWR-1 | 131 |
| WIKI4 | 26 |
Data compiled from multiple sources.[1][4][7]
Downstream Effects on β-catenin: Experimental Evidence
The inhibitory action of Tankyrase inhibitors on the Wnt/β-catenin pathway is typically assessed by measuring changes in protein levels of key components and the transcriptional activity of β-catenin.
Western Blot Analysis
Western blotting is used to quantify the protein levels of Axin, β-catenin, and downstream targets of β-catenin signaling. Treatment with Tankyrase inhibitors is expected to increase Axin levels and decrease total and active (non-phosphorylated) β-catenin levels.
Table 2: Effect of Tankyrase Inhibitors on Protein Levels in HCC Cell Lines
| Cell Line | Treatment (10 µM, 24h) | Change in AXIN1/2 Levels | Change in β-catenin Levels | Change in Survivin Levels |
| HepG2 | XAV939 | Increased | Decreased | Decreased |
| WXL-8 | Increased | Decreased | Abolished | |
| Huh7 | XAV939 | Increased | Decreased | Decreased |
| WXL-8 | Increased | Decreased | Abolished | |
| Hep40 | XAV939 | Increased | Decreased | Decreased |
| WXL-8 | Increased | Decreased | Abolished |
Data adapted from a study on hepatocellular carcinoma (HCC) cell lines.[1]
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex. Cells are transfected with a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. A decrease in luciferase activity upon treatment with an inhibitor indicates reduced Wnt/β-catenin signaling.[9][10][11]
Table 3: Inhibition of β-catenin/TCF4 Transcriptional Activity in HCC Cell Lines
| Cell Line | Treatment | Inhibition of rhWNT3A-induced TOPflash Activity |
| Huh7 | XAV939 | Significant reduction |
| WXL-8 | Significant reduction | |
| Hep40 | XAV939 | Significant reduction |
| WXL-8 | Significant reduction |
Data adapted from a study on hepatocellular carcinoma (HCC) cell lines.[1][4]
Experimental Protocols
Western Blotting for β-catenin
This protocol is a standard method for detecting changes in β-catenin protein levels following treatment with Tankyrase inhibitors.[2][12][13][14]
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the protein levels.
-
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of β-catenin.[9][10][11][15][16]
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with this compound or other inhibitors at various concentrations.
-
In some experiments, stimulate the Wnt pathway with Wnt3a conditioned media or LiCl to induce a strong baseline signal.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Co-Immunoprecipitation of Axin and β-catenin
This technique is used to assess the interaction between Axin and β-catenin within the destruction complex.[17][18][19][20]
-
Cell Lysis:
-
Lyse cells treated with or without Tankyrase inhibitors using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for Axin1 overnight at 4°C.
-
Add Protein A/G magnetic beads or agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Axin1 and β-catenin. An increase in the amount of β-catenin co-immunoprecipitated with Axin1 would suggest an enhanced association within the destruction complex.
-
Visualizing the Pathway and Experimental Workflow
Caption: Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibition.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for TCF/LEF Luciferase Reporter Assay.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Tankyrase - Wikipedia [en.wikipedia.org]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt Reporter Activity Assay [bio-protocol.org]
- 16. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 18. rupress.org [rupress.org]
- 19. assaygenie.com [assaygenie.com]
- 20. hubrecht.eu [hubrecht.eu]
Unraveling the Potency and Precision of Tankyrase-IN-4: A Comparative Guide
For Immediate Release
A deep dive into the structural underpinnings of Tankyrase-IN-4's selectivity reveals a promising new avenue for targeted cancer therapy. This guide provides a comprehensive comparison with established Tankyrase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Tankyrase enzymes, comprising Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), have emerged as critical targets in oncology due to their pivotal role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. A novel and potent inhibitor, this compound, has demonstrated exceptional inhibitory activity against Tankyrase 1. This guide offers an in-depth analysis of its selectivity, a crucial factor for therapeutic efficacy and safety, and compares its performance against other well-characterized Tankyrase inhibitors.
Performance Comparison of Tankyrase Inhibitors
The inhibitory potency of this compound and other key inhibitors against Tankyrase 1 and 2, as well as their selectivity against other poly (ADP-ribose) polymerase (PARP) family members, are summarized below. This data highlights the remarkable potency of this compound.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity Profile |
| This compound | 0.8 [1] | Similar potency to TNKS1[2] | Inhibits PARP2 with similar potency to TNKS1; less potent against PARP1. Shows remarkable selectivity against most mono-(ADP-ribosyl)transferases in the PARP family.[2] |
| XAV939 | 11[3][4] | 4[4] | Less selective; also inhibits PARP1 (IC50 = 75 nM) and PARP2 (IC50 = 30 nM).[5] |
| G007-LK | 46[6][7][8] | 25[6][7][8] | Highly selective for Tankyrases over other PARPs, including no inhibition of PARP1 at up to 20 µM.[7] |
| WIKI4 | 26[3] | ~15-26[3] | Highly selective; does not significantly inhibit other tested ARTD family members at 10 µM.[3] |
The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. Tankyrase enzymes promote the degradation of Axin, a key component of this destruction complex, leading to the stabilization and accumulation of β-catenin. This, in turn, activates the transcription of cancer-promoting genes. Tankyrase inhibitors, such as this compound, block this process, leading to the stabilization of Axin and the subsequent degradation of β-catenin.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Structural Basis for Selectivity
The selectivity of Tankyrase inhibitors is largely determined by their interaction with the nicotinamide (NI) and adenosine (ADE) sub-pockets of the NAD+ binding domain of the enzymes. While the NI pocket is highly conserved across the PARP family, the ADE pocket shows more variation, offering an opportunity for designing selective inhibitors.
-
XAV939 primarily binds to the conserved nicotinamide pocket, which contributes to its lower selectivity across the PARP family.[3]
-
WIKI4 and G007-LK bind to the more variable adenosine sub-pocket, which is a key reason for their high selectivity for Tankyrases.[3][9]
While a co-crystal structure of this compound is not yet available, its discovery through DNA-encoded chemical libraries and subsequent computational modeling suggests a binding mode that effectively exploits the unique features of the Tankyrase active site, leading to its high potency. The development of this compound was guided by pharmacophore models derived from a large chemical library, which likely identified key interactions necessary for potent and selective inhibition.
Caption: Binding modes of different Tankyrase inhibitors and the basis for their selectivity.
Experimental Methodologies
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. Below is a summary of a typical workflow for assessing Tankyrase inhibition.
In Vitro Tankyrase Inhibition Assay (Homogeneous Fluorescence-Based Assay)
This assay measures the poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase.
-
Reagents and Preparation:
-
Recombinant human Tankyrase 1 or 2 enzyme.
-
Biotinylated NAD+ as the substrate.
-
A histone-coated acceptor plate.
-
Europium-labeled anti-PAR antibody and streptavidin-allophycocyanin (APC) as detection reagents.
-
Assay buffer and the test inhibitor (e.g., this compound) at various concentrations.
-
-
Assay Procedure:
-
The Tankyrase enzyme is incubated with the test inhibitor for a defined period.
-
The enzymatic reaction is initiated by adding NAD+ and the acceptor plate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the plate is washed to remove unbound reagents.
-
The detection reagents are added, and after an incubation period, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the extent of PARsylation.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Combining pharmacophore models derived from DNA-encoded chemical libraries with structure-based exploration to predict Tankyrase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 5. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of Tankyrase-IN-4 and Alternatives Through Phenotypic Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tankyrase-IN-4 and other potent Tankyrase inhibitors. Due to the limited availability of published phenotypic screening data for this compound, this guide focuses on well-characterized alternative compounds—XAV939, G007-LK, and WIKI4—to illustrate the validation of on-target effects through cellular assays. Experimental protocols and data are provided to support the objective comparison of these alternatives.
This compound has been identified as a highly potent inhibitor of Tankyrase 1 (TNKS1) with a reported IC50 of 0.8 nM in biochemical assays. While this demonstrates its potential as a powerful research tool and therapeutic candidate, comprehensive phenotypic screening data in cellular models remains to be published. Phenotypic screening is crucial for validating the biological effects of a compound in a more physiologically relevant context. This guide, therefore, presents a comparative overview of established Tankyrase inhibitors that have been extensively characterized in various phenotypic assays.
Comparison of Alternative Tankyrase Inhibitors
The following tables summarize the performance of three widely used Tankyrase inhibitors—XAV939, G007-LK, and WIKI4—in key phenotypic assays. These assays are designed to measure the cellular consequences of Tankyrase inhibition, primarily the modulation of the Wnt/β-catenin signaling pathway and the impact on cancer cell proliferation.
Table 1: Inhibition of Wnt/β-catenin Signaling
This table presents the half-maximal inhibitory concentration (IC50) of the compounds in a TOPflash reporter assay, a common method to quantify the activity of the Wnt/β-catenin signaling pathway. Lower values indicate higher potency.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| XAV939 | HEK293T | TOPflash Reporter | 11 |
| G007-LK | HEK293 | TOPflash Reporter | 25 |
| WIKI4 | HEK293 | TOPflash Reporter | 75 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table showcases the half-maximal growth inhibition (GI50) for each compound in various cancer cell lines, demonstrating their potential as anti-cancer agents.
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| XAV939 | DLD-1 | Colorectal Carcinoma | ~2,500 |
| G007-LK | COLO 320DM | Colorectal Carcinoma | 54 |
| WIKI4 | A375 | Melanoma | Not Reported |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
Objective: To quantify the transcriptional activity of the canonical Wnt/β-catenin signaling pathway following treatment with a Tankyrase inhibitor.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash luciferase reporter plasmids (FOPflash serves as a negative control with mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Co-transfect the cells with TOPflash or FOPflash plasmids and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the Tankyrase inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (e.g., using CCK-8)
Objective: To assess the effect of Tankyrase inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, COLO 320DM)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTS, resazurin)
-
96-well clear tissue culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the Tankyrase inhibitor or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Western Blot for Axin Stabilization
Objective: To qualitatively or semi-quantitatively assess the stabilization of Axin protein, a direct downstream target of Tankyrase.
Materials:
-
Cancer cell line (e.g., SW480)
-
Tankyrase inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against Axin1, Axin2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the Tankyrase inhibitor at a specified concentration (e.g., 10 µM) or vehicle control for a set time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Axin1 or Axin2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading. An increase in the Axin band intensity in the inhibitor-treated sample compared to the control indicates stabilization.
This guide provides a framework for understanding and validating the effects of Tankyrase inhibitors through phenotypic screening. While direct cellular data for this compound is awaited, the provided information on well-established alternatives offers valuable insights into the expected biological outcomes and the methodologies to assess them. As research on this compound progresses, similar phenotypic characterization will be essential to fully elucidate its therapeutic potential.
Safety Operating Guide
Navigating the Safe Disposal of Tankyrase-IN-4 in a Laboratory Setting
Researchers and drug development professionals handling Tankyrase-IN-4 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of chemical waste management provide a foundational framework for its proper disposal. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to become a trusted resource for laboratory safety and chemical handling.
Quantitative Data Summary
The following table summarizes key data for commercially available Tankyrase inhibitors, offering a comparative overview. It is crucial to consult the specific SDS for this compound upon acquisition for detailed information.
| Property | TNKS-IN-4 (Compound 49) | WIKI4 | Tankyrase 2 (Recombinant Human) |
| CAS No. | Not specified | 838818-26-1 | Not applicable |
| IC50 | TNKS1: 0.1 nM, TNKS2: 7.6 nM[1] | TNKS2: 26 nM[2] | Not applicable |
| Molecular Weight | Not specified | Not specified | 80.5 kDa[3] |
| Form | Not specified | Solid or in DMSO | Aqueous solution[3] |
| Storage Temperature | Room temperature in continental US; may vary elsewhere[1] | -80°C (2 years), -20°C (1 year)[2] | -70°C[3] |
| Purity | Not specified | 99.61%[2] | ≥90% (SDS-PAGE)[3] |
General Disposal Procedures for Chemical Waste
The proper disposal of chemical waste, including compounds like this compound, is a critical aspect of laboratory safety. The following step-by-step guidance outlines a general operational workflow.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine the chemical properties of this compound by consulting its Safety Data Sheet (SDS). Pay close attention to sections on physical and chemical properties, stability and reactivity, and toxicological information.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Create a designated waste container for this compound and any contaminated materials.
2. Container Selection and Labeling:
-
Choose Appropriate Containers: Use chemically resistant containers that are compatible with this compound. Ensure the container has a secure, leak-proof lid.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards (e.g., "Toxic"). Include the accumulation start date.
3. Accumulation and Storage:
-
Store Safely: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Follow Storage Guidelines: Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials. Keep the container closed except when adding waste.
4. Disposal Request and Pickup:
-
Request Pickup: Once the container is full or the accumulation time limit is reached (as defined by your institution's EHS guidelines), submit a chemical waste pickup request through your institution's designated system.
-
Prepare for Pickup: Ensure the container is properly sealed and labeled for transport by trained EHS personnel.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, the general use of tankyrase inhibitors involves their application in cell-based assays to study Wnt/β-catenin signaling pathways.[4][5][6][7]
A typical experimental workflow might involve:
-
Cell Culture: Culturing of a relevant cell line (e.g., colorectal cancer cell lines).
-
Treatment: Addition of this compound at various concentrations to the cell culture medium.
-
Incubation: Incubation of the cells for a specified period.
-
Analysis: Performing downstream analyses such as cell viability assays, western blotting for protein expression levels (e.g., β-catenin, AXIN), or reporter gene assays to measure Wnt pathway activity.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Caption: A flowchart illustrating the general procedure for safe chemical waste disposal in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tankyrase 2 active human recombinant, expressed in baculovirus infected Sf9 cells, ≥90% (SDS-PAGE) [sigmaaldrich.com]
- 4. Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
